Rabeprazole Sulfone
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-16(19-9-8-17(13)25-11-5-10-24-2)12-26(22,23)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471547 | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117976-47-3 | |
| Record name | Rabeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole Sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RABEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2E100O20P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
rabeprazole sulfone chemical structure and properties
Rabeprazole (B1678785) sulfone is a primary metabolite of the proton pump inhibitor (PPI) rabeprazole and a key impurity in its bulk drug synthesis.[1][2] As a member of the benzimidazole (B57391) class, understanding its chemical structure, properties, and formation is critical for researchers, scientists, and professionals in drug development and quality control. This guide provides an in-depth overview of rabeprazole sulfone, encompassing its chemical characteristics, synthesis, metabolic pathways, and analytical methodologies.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, rabeprazole, with the key difference being the oxidation of the sulfinyl group to a sulfonyl group.
-
IUPAC Name : 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[3]
-
CAS Number : 117976-47-3[3]
-
Molecular Formula : C₁₈H₂₁N₃O₄S[3]
-
SMILES : CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Physicochemical Properties
The physicochemical properties of this compound are essential for its isolation, characterization, and quantification. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 375.44 g/mol | |
| Monoisotopic Mass | 375.12527733 Da | |
| Melting Point | 64-66 °C | |
| pKa (Predicted) | 9.04 ± 0.10 | |
| Solubility | Slightly soluble in acetone (B3395972) and methanol. | |
| Physical Form | Solid |
Metabolic Formation
Rabeprazole is extensively metabolized in the liver, primarily through enzymatic and non-enzymatic pathways. The cytochrome P450 (CYP) isoenzymes, particularly CYP2C19 and CYP3A4, are the principal enzymes involved in its biotransformation. This compound is formed from rabeprazole through oxidation, a reaction mediated by the CYP3A4 isoform. Another major metabolic route for rabeprazole is a non-enzymatic reduction to rabeprazole thioether. This dual metabolic pathway makes rabeprazole's pharmacokinetics less dependent on the genetic polymorphism of CYP2C19 compared to other PPIs.
Synthesis and Experimental Protocols
This compound is often synthesized in the laboratory for use as a reference standard in impurity analysis. It is typically formed as an over-oxidation byproduct during the synthesis of rabeprazole from rabeprazole sulfide (B99878) (thioether).
Synthesis of this compound from Rabeprazole Thioether
A common method involves the oxidation of rabeprazole thioether using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
-
Dissolution : Dissolve one weight part of rabeprazole thioether in five weight parts of dichloromethane (B109758) with heating at 30-60 °C.
-
Oxidation : Add four weight parts of m-CPBA to the solution.
-
Reaction : Stir the mixture for 1-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Concentration : After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.
Another documented protocol specifies the reaction conditions more precisely:
-
Reagents and Conditions : m-CPBA, CHCl₃–MeOH (2:1), at a temperature of -20 to -25 °C for 45 minutes, yielding an 80% conversion.
Analytical Methods
High-performance liquid chromatography (HPLC) is the predominant technique for the determination and quantification of this compound in bulk drug samples of rabeprazole sodium.
High-Performance Liquid Chromatography (HPLC)
Protocol for Simultaneous Determination of Rabeprazole and its Metabolites:
-
Objective : To simultaneously quantify rabeprazole enantiomers, rabeprazole thioether, and this compound in human plasma.
-
Sample Preparation : Solid-phase extraction using an Oasis HLB cartridge with 100 µL of plasma. This method demonstrates high recovery (>91.8%).
-
Chromatographic Conditions :
-
Column : Chiral CD-Ph column.
-
Mobile Phase : 0.5 M NaClO₄-acetonitrile (6:4, v/v).
-
-
Quantification :
-
Lower Limit of Quantification (LLOQ) : 5 ng/mL for this compound.
-
Linearity : 5 to 1000 ng/mL.
-
Precision and Accuracy : Inter- and intra-day coefficients of variation were below 7.8%, with accuracies within 8.4%.
-
| Parameter | Value |
| Technique | HPLC |
| Column | Chiral CD-Ph |
| Mobile Phase | 0.5 M NaClO₄-acetonitrile (6:4, v/v) |
| Detection LLOQ | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery | >91.8% |
| Intra/Inter-day CV | < 7.8% |
Conclusion
This compound is a molecule of significant interest in the pharmaceutical sciences, both as a major metabolite of rabeprazole and a process-related impurity. A thorough understanding of its chemical properties, metabolic formation, and synthesis is crucial for the development of safe and effective rabeprazole drug products. The detailed analytical protocols, particularly HPLC methods, are vital for ensuring the quality and purity of rabeprazole formulations by accurately monitoring and controlling the levels of this sulfone derivative.
References
Rabeprazole Sulfone (CAS No. 117976-47-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rabeprazole (B1678785) sulfone, a primary metabolite of the proton pump inhibitor (PPI) rabeprazole.[1] It is also a known impurity in the bulk manufacturing of rabeprazole sodium.[1][2][3] This document consolidates key physicochemical data, experimental protocols, and metabolic pathways to support research and development activities.
Core Physicochemical and Identification Data
Rabeprazole sulfone, with the CAS number 117976-47-3, is chemically identified as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[1] A comprehensive summary of its identifiers and physicochemical properties is presented in Table 1.
| Identifier | Value | Source |
| CAS Number | 117976-47-3 | |
| Molecular Formula | C₁₈H₂₁N₃O₄S | |
| Molecular Weight | 375.44 g/mol | |
| IUPAC Name | 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole | |
| Synonyms | Rabeprazole EP Impurity A, Rabeprazole USP Related Compound D, Rabeprazole Impurity D | |
| InChI Key | KNYNPBSPFHFPML-UHFFFAOYSA-N | |
| SMILES | CC1=C(CS(C2=NC3=C(C=CC=C3)N2[H])(=O)=O)N=CC=C1OCCCOC |
| Physicochemical Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 64-66 °C | |
| Boiling Point (Predicted) | 603.7±65.0 °C | |
| Density (Predicted) | 1.308±0.06 g/cm³ | |
| pKa (Predicted) | 9.04±0.10 | |
| Solubility | Slightly soluble in acetone (B3395972) and methanol (B129727). | |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C. |
Metabolic Pathway of Rabeprazole to this compound
Rabeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this metabolism, mediated specifically by the CYP3A4 isoenzyme. While CYP2C19 is also involved in rabeprazole metabolism, leading to other metabolites like desmethyl rabeprazole, the sulfone pathway is significant. Rabeprazole's metabolism is noted to be less dependent on the polymorphic CYP2C19 compared to other PPIs.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the controlled oxidation of rabeprazole sulfide (B99878).
Reagents and Conditions:
-
Starting Material: Rabeprazole Sulfide
-
Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA)
-
Solvent: A mixture of chloroform (B151607) (CHCl₃) and methanol (MeOH) in a 2:1 ratio.
-
Temperature: -20 to -25 °C
-
Reaction Time: 45 minutes
-
Yield: Approximately 80%
Procedure:
-
Dissolve rabeprazole sulfide in a 2:1 mixture of chloroform and methanol.
-
Cool the solution to a temperature range of -20 to -25 °C.
-
Slowly add a solution of m-CPBA in chloroform to the cooled reaction mixture.
-
Maintain the temperature and stir for 45 minutes.
-
After the reaction is complete, the mixture is typically worked up by washing with an aqueous basic solution to remove excess m-CPBA and acidic byproducts.
-
The organic layer is then separated, dried, and the solvent is evaporated to yield this compound.
A high-purity sample of this compound can be obtained through this method, which is crucial for its use as a reference standard in the quality analysis of rabeprazole sodium.
Analytical Determination in Human Plasma
A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantitative determination of rabeprazole enantiomers and its metabolites, including this compound, in human plasma.
Sample Preparation:
-
Technique: Solid-phase extraction (SPE)
-
Cartridge: Oasis HLB
-
Sample Volume: 100 µL of human plasma
-
Recovery: >91.8% for all analytes
HPLC Conditions:
-
Column: Chiral CD-Ph
-
Mobile Phase: 0.5 M Sodium Perchlorate (NaClO₄) - Acetonitrile (6:4, v/v)
-
Internal Standard: Omeprazole-thioether
Quantification:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Linearity Range: 5 to 1000 ng/mL (r² > 0.982)
-
Precision and Accuracy: Inter- and intra-day coefficients of variation were less than 7.8%, with accuracies within 8.4%.
This validated method is suitable for monitoring plasma levels of rabeprazole and its metabolites in clinical and pharmacokinetic studies. A patent also describes an HPLC method for separating and determining rabeprazole sodium and its impurities, including this compound, using an octadecylsilane-bonded silica (B1680970) gel column and an ammonium (B1175870) acetate-methanol mobile phase.
Concluding Remarks
This compound is a critical molecule in the study of rabeprazole, serving as both a major metabolite and a process impurity. Understanding its physicochemical properties, metabolic formation, and methods for synthesis and analysis is essential for drug development professionals and researchers in the fields of pharmacology, toxicology, and analytical chemistry. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.
References
The In Vivo Genesis of Rabeprazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo formation of rabeprazole (B1678785) sulfone, a key metabolite of the proton pump inhibitor rabeprazole. This document delves into the metabolic pathways, enzymatic contributors, and quantitative data surrounding its formation. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and further research in this area.
Executive Summary
Rabeprazole, a second-generation proton pump inhibitor, undergoes extensive metabolism in the liver through both non-enzymatic and enzymatic pathways. The formation of rabeprazole sulfone is a result of the enzymatic oxidation of the parent drug. In vivo studies have demonstrated that this sulfoxidation is a minor metabolic pathway. The primary route of rabeprazole metabolism is a non-enzymatic reduction to rabeprazole thioether. The cytochrome P450 (CYP) enzyme system, specifically CYP3A4, is responsible for the conversion of rabeprazole to this compound. While detectable in plasma shortly after administration, this compound constitutes a small fraction of the overall metabolic profile of rabeprazole.
Metabolic Pathways of Rabeprazole
The in vivo metabolism of rabeprazole is multifaceted, involving both enzymatic and non-enzymatic transformations.
2.1 Non-Enzymatic Pathway: The major metabolic route for rabeprazole is a non-enzymatic reduction to its thioether metabolite, rabeprazole thioether[1]. This pathway is significant as it is not dependent on the highly variable CYP enzyme system, leading to more predictable pharmacokinetics for rabeprazole compared to other proton pump inhibitors[2][3].
2.2 Enzymatic Pathways: A smaller fraction of rabeprazole is metabolized by the cytochrome P450 system in the liver[4][5].
-
Sulfoxidation (CYP3A4): Rabeprazole is oxidized to this compound by the CYP3A4 isoenzyme.
-
Demethylation (CYP2C19): Rabeprazole also undergoes demethylation to desmethyl rabeprazole, a reaction catalyzed by the CYP2C19 isoenzyme.
A human mass balance study using [14C] rabeprazole confirmed that after a single oral dose, rabeprazole is extensively metabolized, with the majority of the radioactivity excreted in the urine (approximately 90%) and a smaller portion in the feces (around 10%). This study revealed that the major circulating radioactive components in plasma were initially rabeprazole, but later shifted to the thioether and thioether carboxylic acid metabolites. This compound was detected at low levels and only in early plasma samples, indicating it is a minor and transient metabolite. The primary metabolites found in urine were thioether carboxylic acid and its mercapturic acid conjugate, while the main component in feces was the thioether carboxylic acid metabolite.
Quantitative Data
The following tables summarize the available quantitative data regarding the pharmacokinetics of rabeprazole and the in vivo disposition of its metabolites.
Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~52% | |
| Time to Peak Plasma Concentration (Tmax) | 2.0 - 5.0 hours | |
| Plasma Half-life (t1/2) | 1 - 2 hours | |
| Protein Binding | 96.3% |
Table 2: Excretion and Metabolite Profile from a Human [14C] Rabeprazole Mass Balance Study
| Parameter | Finding | Reference |
| Total Radioactivity Recovery (Urine + Feces) | 99.8 ± 0.7% | |
| Cumulative Radioactivity in Urine | 90.0 ± 1.7% | |
| Cumulative Radioactivity in Feces | 9.8% | |
| Major Plasma Metabolites | Rabeprazole (early), Rabeprazole Thioether, Thioether Carboxylic Acid (later) | |
| This compound in Plasma | Detected at low levels only in early samples | |
| Major Urinary Metabolites | Thioether Carboxylic Acid, Mercapturic Acid Conjugate | |
| Major Fecal Metabolite | Thioether Carboxylic Acid | |
| Unchanged Rabeprazole in Urine and Feces | Not detected |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound formation in vivo.
4.1 Human Mass Balance Study Protocol
This protocol is based on the methodology described in the [14C] rabeprazole mass balance study.
-
Study Design: A single-center, open-label, multiple-dose study.
-
Subjects: Healthy human volunteers.
-
Dosing Regimen:
-
Administer a single 20 mg non-radiolabeled rabeprazole tablet daily for 7 days.
-
On Day 8, following an overnight fast, administer a single oral dose of 20 mg of [14C] rabeprazole in an oral solution.
-
-
Sample Collection:
-
Collect blood samples at predose and at various time points post-dose to characterize the plasma pharmacokinetic profile of total radioactivity and metabolites.
-
Collect all urine and feces for 168 hours post-dose to determine the routes and extent of excretion.
-
-
Sample Analysis:
-
Measure total radioactivity in plasma, urine, and feces using liquid scintillation counting.
-
Profile and identify metabolites in plasma, urine, and feces using high-performance liquid chromatography (HPLC) with radiometric detection and/or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
4.2 Quantification of Rabeprazole and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of rabeprazole, this compound, and other metabolites in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human plasma, add an appropriate internal standard (e.g., a deuterated analog of rabeprazole or another proton pump inhibitor).
-
Add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix thoroughly to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for rabeprazole, this compound, and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of rabeprazole and this compound.
-
Determine the concentrations in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Metabolic pathways of rabeprazole in vivo.
Caption: Experimental workflow for a human mass balance study.
References
- 1. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rabeprazole - Wikipedia [en.wikipedia.org]
The Metabolic Journey of Rabeprazole: A Technical Deep Dive into Sulfone Metabolite Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the metabolic pathway leading to the formation of the sulfone metabolite of rabeprazole (B1678785), a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders. A thorough understanding of this pathway is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the core metabolic and experimental processes.
Introduction to Rabeprazole Metabolism
Rabeprazole undergoes extensive metabolism primarily in the liver, characterized by two main competing pathways: a significant non-enzymatic reduction and an enzymatic oxidation process mediated by the cytochrome P450 (CYP) system.[1][2][3] Unlike other proton pump inhibitors, the substantial non-enzymatic conversion of rabeprazole to its thioether metabolite makes its overall pharmacokinetics less dependent on the polymorphic CYP2C19 enzyme.[2] However, the enzymatic pathways remain crucial for the formation of other key metabolites, including the rabeprazole sulfone.
The formation of this compound is an oxidation reaction primarily catalyzed by the CYP3A4 isoenzyme.[4][5] This guide will focus on the intricacies of this specific metabolic route.
The Rabeprazole-to-Sulfone Metabolic Pathway
The metabolic fate of rabeprazole is multifaceted. The primary enzymatic pathway of interest for this guide is the oxidation of the sulfoxide (B87167) group of the parent rabeprazole molecule to a sulfone group, yielding this compound.
Quantitative Data on Rabeprazole Metabolism
Table 1: Enzyme Kinetics of Rabeprazole Metabolism in Human Liver Microsomes (HLM)
| Parameter | Value | Conditions | Reference |
| Overall Rabeprazole Depletion | |||
| Km | 10.39 µg/mL | Phosphate (B84403) Buffer | [6] |
| Vmax | 5.07 µg/mL/h | Phosphate Buffer | [6] |
| CYP3A4-mediated Rabeprazole Thioether Re-oxidation | |||
| Km (for (R)-rabeprazole formation) | 6.6 µM | HLM | |
| Vmax (for (R)-rabeprazole formation) | 92 pmol/min/mg protein | HLM | |
| Km (for (S)-rabeprazole formation) | 5.1 µM | HLM | |
| Vmax (for (S)-rabeprazole formation) | 21 pmol/min/mg protein | HLM |
Table 2: In Vitro CYP Inhibition by Rabeprazole and its Thioether Metabolite
| CYP Isozyme | Inhibitor | Test System | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| CYP2C19 | Rabeprazole | HLM / Recombinant | Competitive | 17 - 21 | - | [7] |
| CYP2C19 | Rabeprazole Thioether | HLM / Recombinant | Competitive | 2 - 8 | - | [7] |
| CYP2C9 | Rabeprazole Thioether | HLM | Competitive | 6 | - | [7] |
| CYP2D6 | Rabeprazole | HLM | Poor Inhibitor | - | > 200 | [7] |
| CYP2D6 | Rabeprazole Thioether | HLM | Competitive | 12 | - | [7] |
| CYP3A4 | Rabeprazole Thioether | HLM | Competitive | 15 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the metabolic pathway of rabeprazole to its sulfone metabolite.
In Vitro Metabolism in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate of rabeprazole metabolism and identify the formation of metabolites, including this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Rabeprazole
-
This compound analytical standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile (B52724)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw pooled HLMs on ice. Prepare working solutions of rabeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO) at various concentrations. The final solvent concentration in the incubation should not exceed 0.5%.
-
Incubation Mixture Preparation: On ice, prepare the incubation mixture in a 96-well plate or microcentrifuge tubes. For a final volume of 200 µL, combine:
-
Potassium phosphate buffer (pH 7.4)
-
HLMs (final concentration typically 0.5 mg/mL)
-
Rabeprazole (at desired final concentrations, e.g., a range from 0.5 to 100 µM for kinetic studies)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples at a high speed (e.g., >3000 x g) for 10 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining rabeprazole and the formed this compound.
Enzyme Kinetics (Km and Vmax) Determination
This protocol determines the Michaelis-Menten constants for rabeprazole metabolism.
Procedure:
-
Setup: Follow the initial setup as described in the HLM metabolism protocol.
-
Substrate Concentrations: Prepare a range of rabeprazole concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM).[4]
-
Incubation Time: Use a fixed, short incubation time that falls within the initial linear rate of metabolism, as determined from preliminary time-course experiments (e.g., 10-15 minutes).[4]
-
Reaction and Termination: Initiate the reaction with the NADPH regenerating system and terminate with ice-cold acetonitrile as previously described.
-
Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method with an authentic standard curve for the metabolite.
-
Data Analysis:
-
Calculate the initial velocity (v) of this compound formation (e.g., in pmol/min/mg protein) at each substrate concentration [S].
-
Plot v versus [S] and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using a non-linear regression software to determine the Km and Vmax values.
-
Identification of Metabolizing Enzymes using Recombinant CYPs
This protocol identifies the specific CYP isoforms responsible for this compound formation.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc., expressed in a suitable system like baculovirus-infected insect cells)
-
Rabeprazole
-
Other reagents as listed in the HLM protocol
Procedure:
-
Incubation Setup: The procedure is similar to the HLM assay, but instead of HLMs, individual recombinant CYP isoforms are used. Prepare separate incubation mixtures for each CYP isoform being tested.
-
Reaction and Analysis: Follow the incubation, reaction termination, and sample processing steps as described in the HLM protocol.
-
Data Analysis: Compare the rate of this compound formation across the different CYP isoforms to determine the primary enzyme(s) responsible for this metabolic step. A chemical inhibition study using a specific CYP3A4 inhibitor, such as ketoconazole, in HLM incubations can further confirm the role of this enzyme.
Analytical Methodology: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of rabeprazole and its sulfone metabolite.
Table 3: Example LC-MS/MS Parameters for Rabeprazole and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Rabeprazole | 360.1 / 360.3 | 242.2 / 242.1 | [7][8] |
| This compound | 376.2 | 240.1 | [8] |
| Esomeprazole (Internal Standard) | 346.1 | 198.1 | [7] |
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled rabeprazole or a structurally similar compound like esomeprazole).
-
Add a suitable organic solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).
-
Vortex for an extended period (e.g., 10 minutes).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode and using Multiple Reaction Monitoring (MRM).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study of rabeprazole metabolism.
Conclusion
The metabolic conversion of rabeprazole to its sulfone metabolite is a key pathway mediated primarily by the CYP3A4 enzyme. This process competes with a significant non-enzymatic reduction to rabeprazole thioether, a characteristic that distinguishes rabeprazole from other proton pump inhibitors. The provided experimental protocols and analytical methods offer a robust framework for the in-depth investigation of this metabolic pathway. While specific kinetic parameters for the direct sulfoxidation of rabeprazole are not widely reported, the methodologies described herein allow for their determination, which is crucial for a comprehensive understanding of rabeprazole's disposition and for predicting its clinical behavior in diverse patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP3A4 in the Metabolic Formation of Rabeprazole Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole (B1678785), a proton pump inhibitor (PPI) utilized in the management of acid-related gastrointestinal disorders, undergoes extensive metabolic transformation through both non-enzymatic and enzymatic pathways. A key enzymatic route involves the cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 playing a crucial role in the formation of the rabeprazole sulfone metabolite. This technical guide provides a comprehensive overview of the role of CYP3A4 in this specific metabolic reaction, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. Understanding the nuances of rabeprazole metabolism, particularly the contribution of CYP3A4, is paramount for predicting its pharmacokinetic profile, assessing the potential for drug-drug interactions, and optimizing its therapeutic application.
Introduction to Rabeprazole Metabolism
Rabeprazole is distinguished from other PPIs by its significant metabolism via a non-enzymatic pathway, which leads to the formation of rabeprazole thioether. This characteristic renders its pharmacokinetics less susceptible to the genetic polymorphisms of CYP2C19, another key enzyme in the metabolism of many PPIs[1][2]. Nevertheless, enzymatic pathways, primarily mediated by CYP2C19 and CYP3A4 in the liver, remain integral to the overall clearance of rabeprazole[2][3][4]. CYP2C19 is predominantly responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes the oxidation of the sulfide (B99878) moiety of rabeprazole to form this compound[3].
CYP3A4-Mediated Formation of this compound
The conversion of rabeprazole to its sulfone metabolite is a phase I metabolic reaction catalyzed by the CYP3A4 isoenzyme[3]. This oxidative process is a significant contributor to the enzymatic clearance of rabeprazole. While the non-enzymatic conversion to rabeprazole thioether is a major metabolic route, the subsequent enzymatic transformations of rabeprazole and its metabolites are critical in determining the drug's overall disposition and potential for interactions with co-administered medications that are also substrates, inhibitors, or inducers of CYP3A4.
Metabolic Pathway of Rabeprazole
The metabolic fate of rabeprazole is multifaceted, involving parallel non-enzymatic and enzymatic routes. The following diagram illustrates the key transformations:
Quantitative Data on Rabeprazole Metabolism
Table 1: Pharmacokinetic Parameters of Rabeprazole (20 mg Oral Dose)
| Parameter | Value | Reference |
| Absolute Bioavailability | ~52% | [5] |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | [5] |
| Elimination Half-life (t1/2) | ~1 hour | [5] |
| Primary Route of Metabolism | Non-enzymatic reduction and hepatic (CYP2C19 and CYP3A4) | [2][5] |
Table 2: In Vitro Metabolism Kinetics of Rabeprazole in Human Liver Microsomes
| Parameter | Value | Conditions | Reference |
| Km | 10.39 µg/mL | Phosphate (B84403) buffer | |
| Vmax | 5.07 µg/mL/h | Phosphate buffer |
Note: These values represent the overall enzymatic degradation of rabeprazole and not specifically the formation of this compound.
Table 3: In Vitro Metabolism Kinetics of Rabeprazole Thioether by CYP3A4
| Parameter | Substrate | Value | Enzyme Source | Reference |
| Km | Rabeprazole Thioether (for (R)-rabeprazole formation) | 6.6 µM | Human Liver Microsomes | [1] |
| Vmax | Rabeprazole Thioether (for (R)-rabeprazole formation) | 92 pmol/min/mg protein | Human Liver Microsomes | [1] |
| Km | Rabeprazole Thioether (for (S)-rabeprazole formation) | 5.1 µM | Human Liver Microsomes | [1] |
| Vmax | Rabeprazole Thioether (for (S)-rabeprazole formation) | 21 pmol/min/mg protein | Human Liver Microsomes | [1] |
| Intrinsic Clearance (Vmax/Km) | (R)-rabeprazole formation from thioether | 81 nL/min/pmol of P450 | Recombinant CYP3A4 | [1] |
| Intrinsic Clearance (Vmax/Km) | (S)-rabeprazole formation from thioether | 23 nL/min/pmol of P450 | Recombinant CYP3A4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to investigate the role of CYP3A4 in this compound formation.
In Vitro Metabolism of Rabeprazole using Human Liver Microsomes (HLM)
Objective: To determine the rate of rabeprazole metabolism and identify the metabolites formed, including this compound, in a pooled HLM system.
Materials:
-
Rabeprazole
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a structurally similar compound not present in the incubation)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of rabeprazole in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled HLMs on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs (final concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the rabeprazole stock solution to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining rabeprazole and the formation of this compound over time.
-
Data Analysis:
-
Plot the concentration of rabeprazole versus time to determine the rate of metabolism.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Quantify the formation of this compound at each time point.
CYP Isoform Contribution using Recombinant Human CYP Enzymes
Objective: To specifically determine the role of CYP3A4 in the formation of this compound.
Materials:
-
Rabeprazole
-
Recombinant human CYP3A4 co-expressed with cytochrome P450 reductase
-
Other recombinant human CYP isoforms (e.g., CYP2C19) for comparison
-
NADPH
-
0.1 M Phosphate buffer (pH 7.4)
-
Other reagents as listed in the HLM protocol
Procedure:
-
Incubation Setup:
-
The procedure is similar to the HLM assay, but instead of HLMs, individual recombinant CYP isoforms are used.
-
Prepare separate incubation mixtures for each CYP isoform being tested (e.g., CYP3A4, CYP2C19).
-
-
Reaction and Analysis:
-
Follow the incubation, sampling, quenching, and analysis steps as described in the HLM protocol.
-
Data Analysis:
-
Compare the rate of this compound formation across the different CYP isoforms. A significantly higher rate of formation in the presence of recombinant CYP3A4 confirms its primary role in this metabolic step.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting in vitro drug metabolism studies.
References
- 1. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabeprazole Sulfone: A Potential Biomarker for Cytochrome P450 3A4 Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cytochrome P450 (CYP) enzyme superfamily, particularly the CYP3A4 isoenzyme, plays a pivotal role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Consequently, the ability to accurately assess in vivo CYP3A4 activity is of paramount importance in drug development and personalized medicine. This technical guide explores the potential of rabeprazole (B1678785) sulfone, a major metabolite of the proton pump inhibitor rabeprazole, as a non-invasive biomarker for CYP3A4 phenotyping. This document provides a comprehensive overview of rabeprazole metabolism, the specific role of CYP3A4 in sulfone formation, detailed experimental protocols for quantification, and a summary of available data regarding its utility as a CYP3A4 biomarker.
Introduction: The Need for Reliable CYP3A4 Biomarkers
Interindividual variability in CYP3A4 activity, arising from genetic polymorphisms, environmental factors, and co-administered medications, can significantly impact drug efficacy and toxicity. Therefore, the identification and validation of sensitive and specific biomarkers for CYP3A4 activity are critical for predicting drug-drug interactions (DDIs) and optimizing drug therapy. An ideal biomarker should be safe, easy to administer, and its metabolic fate should be predominantly and selectively governed by the activity of the target enzyme.
Rabeprazole, a second-generation proton pump inhibitor, is primarily metabolized in the liver through both non-enzymatic and enzymatic pathways.[1] While a significant portion of rabeprazole is non-enzymatically reduced to rabeprazole thioether, the remaining drug is metabolized by CYP enzymes, mainly CYP2C19 and CYP3A4. Specifically, the formation of rabeprazole sulfone is catalyzed by CYP3A4, making it a promising candidate as a specific biomarker for this key enzyme's activity.[2]
Rabeprazole Metabolism and the Role of CYP3A4
The metabolic fate of rabeprazole is complex, involving multiple pathways. A substantial portion of the drug undergoes a non-enzymatic reduction to form rabeprazole thioether. The enzymatic metabolism is primarily carried out by two key cytochrome P450 isoenzymes:
-
CYP2C19: This enzyme is mainly responsible for the demethylation of rabeprazole.
-
CYP3A4: This isoenzyme catalyzes the oxidation of the sulfide (B99878) moiety of rabeprazole to form this compound.[2]
The formation of this compound is a direct reflection of CYP3A4 activity. Therefore, quantifying the levels of this compound in biological matrices, such as plasma, can provide a valuable measure of an individual's CYP3A4 metabolic capacity.
Metabolic Pathway of Rabeprazole
Caption: Metabolic pathways of rabeprazole.
Quantitative Data on Rabeprazole and Metabolite Pharmacokinetics
While direct correlational data between this compound levels and CYP3A4 activity from dedicated phenotyping studies is limited in the public domain, pharmacokinetic data for rabeprazole and its metabolites after oral administration provide valuable insights.
Table 1: Pharmacokinetic Parameters of Rabeprazole in Healthy Volunteers after a Single Oral Dose
| Parameter | 10 mg Dose | 20 mg Dose |
| Cmax (ng/mL) | 180 ± 30 | 427 ± 180 |
| Tmax (h) | 3.3 ± 0.6 | 3.5 (median) |
| AUC₀₋∞ (ng·h/mL) | 321 ± 80 | 706 ± 202 |
| t₁/₂ (h) | 2.29 ± 0.42 | ~1-2 |
Data compiled from multiple sources. Values are presented as mean ± SD or median where indicated.
A mass balance study following oral administration of [14C] rabeprazole in healthy subjects revealed that low levels of the sulfone metabolite were detected, primarily in early plasma samples.[3] This suggests rapid formation and subsequent clearance of this compound. The primary metabolites excreted in urine were the thioether carboxylic acid and its glucuronide, and mercapturic acid metabolites.[2]
Experimental Protocols
In Vivo CYP3A4 Phenotyping Study Using Rabeprazole
This protocol outlines a typical clinical study design to evaluate this compound as a biomarker for CYP3A4 activity.
Objective: To determine the correlation between the plasma concentrations of this compound and the known activity of CYP3A4.
Study Design: An open-label, two-period, crossover study in healthy volunteers.
Study Population: Healthy male and female subjects, aged 18-55 years, with normal liver and kidney function.
Experimental Workflow:
Caption: Experimental workflow for a CYP3A4 phenotyping study.
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both rabeprazole and this compound in both study periods.
-
Determine the metabolic ratio (MR) of this compound to rabeprazole (e.g., AUCsulfone / AUCrabeprazole).
-
Compare the pharmacokinetic parameters and MR between the baseline and the CYP3A4 modulated periods. A significant change in the MR following co-administration of a CYP3A4 inhibitor or inducer would support the utility of this compound as a biomarker.
Bioanalytical Method for Quantification of Rabeprazole and this compound
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of rabeprazole and its metabolites in plasma.
Sample Preparation:
-
Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., omeprazole (B731) or a stable isotope-labeled rabeprazole).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Rabeprazole: e.g., m/z 360.1 → 242.1
-
This compound: e.g., m/z 376.1 → 258.1
-
Internal Standard: Dependent on the chosen standard.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
In Vitro Assessment of CYP3A4 Interaction
In vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are crucial for characterizing the interaction of a compound with specific enzymes.
Table 2: In Vitro Inhibition of CYP3A4 by Rabeprazole
| Test System | Substrate | IC₅₀ (µM) | Inhibition Type |
| Human Liver Microsomes | Midazolam | 9.71 | Competitive |
| Human Liver Microsomes | Cyclosporin | 62 | - |
Data from in vitro studies.[4]
Table 3: In Vitro Induction of CYP3A4 by Rabeprazole
| Test System | Concentration (µM) | Observation |
| Cultured Human Hepatocytes | 50 | Modest induction in one of three hepatocyte cultures |
Data from in vitro studies.[4]
These in vitro data suggest that rabeprazole is a weak inhibitor and a modest inducer of CYP3A4 at concentrations that may not be clinically significant with standard dosing. This low potential for auto-inhibition and auto-induction strengthens the case for rabeprazole as a suitable probe drug for CYP3A4.
Conclusion and Future Directions
This compound holds promise as a selective biomarker for in vivo CYP3A4 activity. Its formation is directly catalyzed by CYP3A4, and rabeprazole itself appears to have a low propensity for significant drug-drug interactions mediated by this enzyme. However, further clinical studies are warranted to definitively establish a quantitative correlation between this compound plasma concentrations or its metabolic ratio and CYP3A4 activity across a spectrum of patient populations, including those with genetic polymorphisms and those co-administered with potent CYP3A4 inducers and inhibitors. The validation of this compound as a robust CYP3A4 biomarker would provide a valuable tool for drug development professionals and clinicians, facilitating a more personalized approach to pharmacotherapy.
References
- 1. The Use of Microdosing for In vivo Phenotyping of Cytochrome P450 Enzymes: Where Do We Stand? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacology of Rabeprazole Sulfone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole (B1678785), a potent proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, rabeprazole sulfone is a prominent product of CYP3A4-mediated oxidation.[1][2] This technical guide provides a comprehensive overview of the pharmacological activity of this compound, consolidating available data on its mechanism of action, pharmacokinetic profile, and potential for off-target effects. The consensus from available literature and drug labeling information indicates that this compound does not possess significant antisecretory activity and is therefore considered a largely inactive metabolite in the context of gastric acid suppression.[1][3] This document details the experimental protocols that would be employed to assess its activity, presents its metabolic pathway, and provides a framework for understanding its role in the overall pharmacology of rabeprazole.
Introduction
Rabeprazole is a second-generation proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[4][5] The clinical efficacy and safety of rabeprazole are influenced by its pharmacokinetic profile, which is characterized by extensive hepatic metabolism.[6][7] The cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, plays a crucial role in the biotransformation of rabeprazole into its various metabolites.[6] this compound is a major metabolite formed through the oxidation of the parent drug by CYP3A4.[1][2] Understanding the pharmacological profile of this metabolite is essential for a complete characterization of rabeprazole's disposition and for assessing its potential contribution to the drug's overall therapeutic and adverse effect profile.
Metabolism and Formation of this compound
Rabeprazole is metabolized through both non-enzymatic and enzymatic pathways. The primary enzymatic routes involve CYP2C19, which leads to the formation of desmethyl-rabeprazole, and CYP3A4, which oxidizes rabeprazole to this compound.[1][6] A significant portion of rabeprazole is also non-enzymatically reduced to rabeprazole thioether.[1] The formation of this compound is a key indicator of CYP3A4 activity in individuals metabolizing rabeprazole.
Pharmacological Activity of this compound
Activity at the H+/K+-ATPase (Proton Pump)
The primary pharmacological target of rabeprazole is the gastric H+/K+-ATPase. However, extensive review of the available literature and product information indicates that this compound is largely devoid of significant inhibitory activity on this proton pump.[1][3] While rabeprazole itself is a potent inhibitor, its sulfone metabolite does not appear to contribute to the overall antisecretory effect of the parent drug.[1]
Quantitative Data Summary
To date, specific IC50 or Ki values for the direct inhibition of H+/K+-ATPase by this compound are not available in peer-reviewed literature.[1] This absence of data, coupled with statements of its inactivity from regulatory documents, strongly suggests a lack of clinically relevant proton pump inhibition.
| Compound | Target | Activity | Quantitative Data |
| Rabeprazole | H+/K+-ATPase | Active Inhibitor | IC50 values reported in various studies |
| This compound | H+/K+-ATPase | Inactive | No significant antisecretory activity reported[1][3] |
Table 1: Summary of the Pharmacological Activity of Rabeprazole and this compound on H+/K+-ATPase.
Off-Target Activities
While the thioether metabolite of rabeprazole has been shown to inhibit various CYP450 enzymes, there is a lack of evidence to suggest that this compound has significant off-target pharmacological effects.[8] Further research would be required to definitively rule out any such activities.
Experimental Protocols
To experimentally verify the pharmacological activity (or lack thereof) of this compound, the following established protocols for assessing proton pump inhibition would be utilized.
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the enzymatic activity of the proton pump and is the gold standard for determining the inhibitory potential of a compound.
Principle: The H+/K+-ATPase is an enzyme that hydrolyzes ATP to pump H+ ions. The inhibitory activity of a compound can be determined by measuring the reduction in ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (B84403) (Pi) released.
Methodology:
-
Preparation of H+/K+-ATPase Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit stomach).
-
Homogenize the tissue in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to enrich for microsomal fractions containing H+/K+-ATPase vesicles.
-
Resuspend the final pellet in a suitable buffer and determine the protein concentration.
-
-
ATPase Activity Assay:
-
Prepare a reaction mixture containing the H+/K+-ATPase vesicles, a buffer at a specific pH (e.g., 6.5), MgCl2, KCl, and an ionophore such as valinomycin.
-
Add this compound at various concentrations to the reaction mixture. A vehicle control and a positive control (rabeprazole) should be included.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Phosphate Quantification:
-
Centrifuge the mixture to pellet precipitated proteins.
-
Quantify the amount of inorganic phosphate in the supernatant using a colorimetric method, such as the Fiske-Subbarow method, by measuring absorbance at approximately 660 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
In Vivo Assessment of Gastric Acid Secretion
Animal models are used to evaluate the effect of a compound on gastric pH in a physiological setting.
Principle: The antisecretory effect of a drug is assessed by measuring the pH of the gastric contents after administration of the compound.
Methodology (Rat Model):
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
Fast the animals overnight with free access to water.
-
-
Drug Administration:
-
Administer this compound orally or via intraperitoneal injection at various doses.
-
Include a vehicle control group and a positive control group (rabeprazole).
-
-
Measurement of Gastric pH:
-
At a predetermined time after drug administration, anesthetize the rats.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus and esophagus.
-
Collect the gastric contents.
-
Measure the pH of the gastric juice using a calibrated pH meter.
-
-
Data Analysis:
-
Compare the mean gastric pH of the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Synthesis of this compound
This compound can be synthesized for research purposes by the oxidation of rabeprazole or its sulfide (B99878) precursor. A common method involves the use of a mild oxidizing agent.
Synthetic Scheme:
Rabeprazole sulfide is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol) at a controlled low temperature to yield this compound.[9]
Conclusion
This compound is a major metabolite of rabeprazole, formed through a CYP3A4-mediated oxidation pathway. The available evidence strongly indicates that it is pharmacologically inactive as a proton pump inhibitor, with no significant contribution to the antisecretory effects of the parent drug. While its formation is a key aspect of rabeprazole's metabolism and can serve as a marker for CYP3A4 activity, its own pharmacological activity appears to be negligible. Further research could definitively confirm its lack of off-target effects. This guide provides the necessary framework, including detailed experimental protocols and metabolic pathways, for researchers and drug development professionals to understand and further investigate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rabeprazole Delayed Release Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Rabeprazole Metabolism: A Technical Deep Dive into Sulfone and Thioether Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the metabolic fate of rabeprazole (B1678785), a second-generation proton pump inhibitor (PPI). A key feature of rabeprazole's pharmacology is its dual metabolic pathways: an enzymatic oxidation to rabeprazole sulfone and a non-enzymatic reduction to rabeprazole thioether. Understanding the interplay between these two pathways is critical for drug development, formulation, and predicting clinical outcomes. This document details these pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core concepts.
Introduction to Rabeprazole Metabolism
Rabeprazole is primarily cleared from the body through extensive metabolism. Unlike other PPIs that are predominantly metabolized by the polymorphic cytochrome P450 2C19 (CYP2C19) enzyme, rabeprazole's metabolism is characterized by a significant non-enzymatic pathway.[1][2] This unique characteristic makes its pharmacokinetics less susceptible to variations caused by CYP2C19 genetic polymorphisms.[3][4] The two principal metabolites formed are this compound and rabeprazole thioether.
-
This compound: This metabolite is the product of an oxidation reaction, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[5]
-
Rabeprazole Thioether: This is the major metabolite and is formed through a non-enzymatic, acid-catalyzed reduction of the parent drug.
The balance between these two pathways is influenced by physiological factors such as gastric pH and the functional status of hepatic enzymes.
Metabolic Pathways
The conversion of rabeprazole to its sulfone and thioether metabolites proceeds via two distinct routes:
This compound Formation: The Enzymatic Pathway
The formation of this compound is an oxidative process mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. This pathway is a component of hepatic drug metabolism.
Rabeprazole Thioether Formation: The Non-Enzymatic Pathway
Rabeprazole is unique among PPIs in that a substantial portion of its metabolism occurs via a non-enzymatic reduction to rabeprazole thioether. This reaction is catalyzed by acidic conditions, such as those found in the gastric parietal cells where the drug exerts its therapeutic effect. The acidic environment protonates the benzimidazole (B57391) nitrogen of rabeprazole, initiating a series of electronic rearrangements that lead to the reduction of the sulfoxide (B87167) group to a thioether. Because this is a major clearance pathway, the overall metabolism of rabeprazole is less dependent on the activity of CYP enzymes compared to other PPIs.
The following diagram illustrates the two primary metabolic pathways of rabeprazole.
References
- 1. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Rabeprazole Sulfone: A Technical Guide to its Discovery, Synthesis, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole (B1678785) sulfone, a primary metabolite and significant process impurity of the proton pump inhibitor (PPI) rabeprazole, has garnered considerable attention within the pharmaceutical sciences. While not a therapeutic agent itself, its formation is critical to understanding the metabolism, pharmacokinetics, and manufacturing of rabeprazole. This technical guide provides an in-depth overview of the initial identification, chemical synthesis, and biological relevance of rabeprazole sulfone.
Initial Discovery and Identification
The discovery of this compound is intrinsically linked to the development and analysis of its parent drug, rabeprazole. It was not the subject of a targeted discovery effort but was rather identified as a key metabolite during preclinical and clinical studies of rabeprazole and as a process-related impurity in the synthesis of rabeprazole sodium[1][2][3].
Initial investigations into the metabolic fate of rabeprazole revealed its extensive transformation in the liver. In vitro studies demonstrated that rabeprazole is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4, which catalyzes the oxidation of the sulfinyl group in rabeprazole to a sulfone moiety, yielding this compound[4]. It is also formed to a lesser extent by CYP2C19[5]. This metabolic pathway is a crucial aspect of rabeprazole's clearance from the body.
Simultaneously, during the process development and manufacturing of rabeprazole sodium, this compound was identified as a major byproduct[6][7]. The oxidation of the rabeprazole sulfide (B99878) intermediate to the desired sulfoxide (B87167) (rabeprazole) can, under certain conditions, proceed further to form the sulfone, representing an "over-oxidation" product[7]. Consequently, the control of this compound levels is a critical quality attribute in the production of rabeprazole active pharmaceutical ingredient (API)[1].
Synthesis of this compound
The synthesis of this compound is primarily achieved through the oxidation of rabeprazole or its precursor, rabeprazole sulfide. The most commonly employed methods utilize peroxy acids as the oxidizing agent.
General Synthesis Scheme
The synthesis generally proceeds as follows:
Caption: General synthesis pathway of rabeprazole and this compound from rabeprazole sulfide.
Experimental Protocols
A common laboratory-scale synthesis involves the direct oxidation of rabeprazole.
-
Reactants: Rabeprazole, meta-chloroperoxybenzoic acid (m-CPBA).
-
Solvent: Chloroform (B151607), Dichloromethane.
-
Procedure: Rabeprazole is dissolved in a suitable chlorinated solvent. A solution of m-CPBA (typically in excess) in the same solvent is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC or HPLC). The reaction is then quenched, and the product is isolated and purified.
-
Purification: Purification is typically achieved by crystallization or column chromatography.
An alternative and often preferred route is the oxidation of rabeprazole sulfide. This method allows for more controlled oxidation to the sulfone.
-
Reactants: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide), m-CPBA.
-
Solvent: Chloroform, Methanol mixture.
-
Procedure: Rabeprazole sulfide is dissolved in a mixture of chloroform and methanol. A solution of m-CPBA (in molar excess) is added portion-wise at a low temperature (-20 to -25 °C). The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes representative quantitative data from various synthesis protocols.
| Starting Material | Oxidizing Agent | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |
| Rabeprazole Sulfide | m-CPBA | Chloroform-Methanol (2:1) | 45 min | 80 | >98 | [1] |
| Rabeprazole Sulfide | Hydrogen Peroxide | Acetic Acid | 24 h | 94.9 | 99.5 (HPLC) | [8] |
| Rabeprazole | m-CPBA | Dichloromethane | 3 h | - | - |
Metabolic Pathway of Rabeprazole to this compound
The in vivo conversion of rabeprazole to this compound is a key metabolic pathway.
Caption: Metabolic conversion of rabeprazole to this compound mediated by CYP3A4.
Rabeprazole is extensively metabolized in the liver, with the formation of this compound being a significant pathway mediated primarily by the cytochrome P450 isoform CYP3A4[4]. This oxidation reaction transforms the pharmacologically active rabeprazole into an inactive metabolite, facilitating its excretion from the body.
Analytical Characterization
The identification and quantification of this compound are crucial for quality control in drug manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is typically used.
-
Detection: UV detection at approximately 285 nm.
-
Purpose: This method is capable of separating rabeprazole, this compound, rabeprazole sulfide, and other related impurities[9][10].
Conclusion
This compound, initially identified as a primary metabolite and a process-related impurity of rabeprazole, plays a significant role in the pharmaceutical sciences. A thorough understanding of its synthesis and metabolic formation is essential for the development of robust manufacturing processes for rabeprazole and for comprehending its pharmacokinetic profile. The synthetic methods and analytical techniques detailed in this guide provide a valuable resource for researchers and professionals in the field of drug development and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. jwatch.org [jwatch.org]
- 6. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103483320B - Synthetic method of this compound (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 8. CN103951651A - Rabeprazole correlate D synthesis method - Google Patents [patents.google.com]
- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
rabeprazole sulfone impurity profile in rabeprazole sodium
An In-depth Technical Guide on the Rabeprazole (B1678785) Sulfone Impurity Profile in Rabeprazole Sodium
Introduction
Rabeprazole sodium is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. The quality, safety, and efficacy of a drug substance are intrinsically linked to its purity profile. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.
Rabeprazole sulfone, a primary oxidation product of rabeprazole, is a critical process-related and degradation impurity. Its presence in rabeprazole sodium must be carefully monitored and controlled within pharmacopeially accepted limits. This technical guide provides a comprehensive overview of the this compound impurity, including its formation, regulatory limits, analytical methodologies for its detection and quantification, and a typical workflow for its analysis. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of rabeprazole sodium.
Formation and Identification of this compound
This compound is formed through the oxidation of the sulfoxide (B87167) moiety in the rabeprazole molecule. This transformation can occur during the synthesis process if oxidation is not precisely controlled, or as a degradation product upon exposure to oxidative conditions during storage.[1] It is identified as Rabeprazole Related Compound D in the United States Pharmacopeia (USP) and is analogous to other sulfone impurities found in related PPIs.
The formation pathway involves the oxidation of the thioether intermediate (rabeprazole sulfide) to the active sulfoxide (rabeprazole), which can be further oxidized to the sulfone form.
Caption: Degradation pathway of rabeprazole to this compound.
Regulatory Acceptance Criteria
The limits for impurities in drug substances are established by major pharmacopeias and guided by ICH Q3A guidelines.[2] The acceptance criteria are based on the maximum daily dose (MDD) of the drug. For rabeprazole sodium, with a typical MDD of 20 mg, the ICH thresholds for reporting, identification, and qualification of impurities are applicable.
| Impurity Name | Pharmacopeial Designation | ICH Threshold (MDD >10 mg - 2 g) | Typical Limit |
| This compound | USP: Rabeprazole Related Compound DEP: Rabeprazole Impurity C (analogue) | Reporting: ≥ 0.05%Identification: > 0.10%Qualification: > 0.15% | ≤ 0.15% |
Note: The "Typical Limit" is based on general pharmacopeial practices for specified impurities. The official monograph for rabeprazole sodium in the respective pharmacopeia (USP, EP, JP) should always be consulted for the definitive acceptance criteria.
Experimental Protocols
The quantification of this compound and other related substances is predominantly performed using stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.
Table 1: Typical RP-HPLC Method Parameters for Rabeprazole Impurity Profiling
| Parameter | Typical Conditions |
| Instrumentation | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase A | 0.025 M KH₂PO₄ buffer with 0.1% triethylamine, pH adjusted to 6.4 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A time-based gradient varying the proportions of Mobile Phase A and B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Protocol 1: RP-HPLC Analysis of Rabeprazole Sodium and Impurities
Objective: To separate and quantify this compound and other related substances in a rabeprazole sodium sample.
1. Preparation of Solutions:
- Diluent: A mixture of buffer (Mobile Phase A) and Acetonitrile.
- Standard Solution: Accurately weigh and dissolve USP Rabeprazole Sodium RS and USP Rabeprazole Related Compound D RS in the diluent to obtain a known concentration (e.g., 0.001 mg/mL).
- Sample Solution: Accurately weigh and dissolve the rabeprazole sodium sample in the diluent to obtain a suitable concentration (e.g., 1.0 mg/mL).
2. Chromatographic Procedure:
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the Standard Solution to determine the retention times and response factors for rabeprazole and this compound.
- Inject the Sample Solution.
3. Data Analysis:
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the Standard Solution.
- Calculate the percentage of this compound in the sample using the area normalization method or by comparison to the standard.
Protocol 2: Forced Degradation Study - Oxidative Stress
Objective: To demonstrate the specificity of the analytical method by intentionally generating the this compound impurity.
1. Sample Preparation:
- Dissolve a known amount of rabeprazole sodium (e.g., 25 mg) in a suitable solvent.
- Add a controlled volume of an oxidizing agent, such as 3% hydrogen peroxide.
- Allow the reaction to proceed for a defined period (e.g., 24 hours) at room temperature, protected from light.
2. Analysis:
- At the end of the stress period, quench the reaction if necessary.
- Dilute the stressed sample to a suitable concentration with the diluent.
- Analyze the sample using the validated RP-HPLC method described in Protocol 1.
3. Evaluation:
- The resulting chromatogram should show a significant increase in the peak corresponding to this compound, demonstrating that the method can effectively separate this degradation product from the parent drug and other impurities.[3]
Impurity Profiling Workflow
The overall process for the analysis of this compound impurity follows a structured workflow to ensure accuracy and compliance.
Caption: General workflow for this compound impurity analysis.
Conclusion
The control of this compound is a critical aspect of quality assurance for rabeprazole sodium. As a known process-related and degradation impurity, its levels are strictly regulated by pharmacopeial standards. A robust, validated, stability-indicating HPLC method is the cornerstone for accurately monitoring this impurity. By adhering to the detailed protocols and established regulatory limits, researchers and manufacturers can ensure the purity, safety, and therapeutic efficacy of rabeprazole sodium products.
References
Rabeprazole Sulfone Metabolite: A Comprehensive Technical Review of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole (B1678785), a second-generation proton pump inhibitor (PPI), undergoes extensive metabolism, leading to the formation of several key derivatives. Among these, rabeprazole sulfone is a prominent metabolite formed primarily through the cytochrome P450 3A4 (CYP3A4) enzymatic pathway.[1][2][3] While the parent drug, rabeprazole, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump, its sulfone metabolite is generally considered to lack significant antisecretory activity.[4] This technical guide provides an in-depth exploration of the biological significance of this compound, consolidating available data on its formation, pharmacokinetic profile, and known biological interactions. This document also outlines detailed experimental protocols relevant to the study of this metabolite, aiming to equip researchers and drug development professionals with a comprehensive understanding of its role in the overall pharmacology of rabeprazole.
Introduction to Rabeprazole Metabolism
Rabeprazole is metabolized in the liver through both non-enzymatic and enzymatic pathways.[5] A significant portion of the drug is converted non-enzymatically to rabeprazole thioether.[5][6] The enzymatic metabolism is primarily carried out by the cytochrome P450 system, with CYP2C19 and CYP3A4 being the main isoenzymes involved.[2][7] CYP2C19 is responsible for the demethylation of rabeprazole, while CYP3A4 catalyzes its oxidation to this compound.[2][3][8] The lesser dependence of rabeprazole metabolism on the polymorphic CYP2C19 enzyme, compared to other PPIs, contributes to its more predictable pharmacokinetic profile across different patient populations.[5][7]
Formation and Pharmacokinetics of this compound
This compound is formed from the oxidation of the sulfoxide (B87167) group of the parent rabeprazole molecule, a reaction mediated by CYP3A4.[3][9] Following oral administration of rabeprazole, the sulfone metabolite is one of the main derivatives found in plasma and is primarily excreted in the urine.[10][11]
Table 1: Summary of Rabeprazole and its Metabolites
| Compound | Formation Pathway | Key Enzyme(s) | Reported Biological Activity |
| Rabeprazole | - | - | Potent inhibitor of H+/K+-ATPase[12][13] |
| Rabeprazole Thioether | Non-enzymatic reduction | - | No significant antisecretory activity[4] |
| This compound | Oxidation | CYP3A4 | No significant antisecretory activity [4][14] |
| Desmethyl Rabeprazole | Demethylation | CYP2C19 | Data not readily available |
While specific pharmacokinetic parameters for this compound are not extensively detailed in publicly available literature, its formation is directly linked to CYP3A4 activity. Consequently, factors influencing CYP3A4 expression and function, such as co-administered drugs or genetic variations, may alter the plasma concentrations of this compound.[9]
Biological Significance of this compound
Current evidence suggests that this compound does not significantly contribute to the primary pharmacological effect of rabeprazole, which is the inhibition of gastric acid secretion.[4][14] In vitro studies have indicated that the sulfone metabolite does not possess significant inhibitory activity against the H+/K+-ATPase proton pump.[4]
The primary biological significance of this compound currently lies in its role as a major metabolite in the clearance of rabeprazole. Its formation represents a significant pathway for the elimination of the parent drug.[11] Further research may be warranted to investigate other potential, yet undiscovered, biological activities or interactions of this metabolite. For instance, some drug metabolites can have off-target effects or may interact with other biological systems. However, at present, there is a lack of substantial evidence to suggest any such clinically relevant activity for this compound.
Recent studies have explored other effects of the parent drug, rabeprazole, such as the inhibition of inflammatory reactions through the suppression of cell pyroptosis in gastric epithelial cells, a process linked to the NLRP3 inflammasome.[15] It remains to be determined if the sulfone metabolite plays any role, either direct or indirect, in such pathways.
Experimental Protocols
The following sections detail methodologies relevant to the study of this compound.
In Vitro Metabolism Studies
Objective: To determine the in vitro metabolism of rabeprazole and the formation of this compound using human liver microsomes (HLMs).
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing pooled HLMs (typically 0.1-0.5 mg/mL protein concentration), potassium phosphate (B84403) buffer, and a series of rabeprazole concentrations.
-
Include a vehicle control (solvent only) and a positive control.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the enzymatic reaction by adding an NADPH regenerating system.[16]
-
-
Reaction Termination:
-
After a specified incubation time (e.g., 10-60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or methanol.[16]
-
Centrifuge the mixture to precipitate the proteins.[16]
-
-
Sample Analysis:
-
Analyze the supernatant for the presence and quantity of rabeprazole and its metabolites, including this compound, using a validated LC-MS/MS method.[16]
-
Quantification of this compound in Plasma
Objective: To quantify the concentration of this compound in human plasma samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform solid-phase extraction using a suitable cartridge (e.g., Oasis HLB).[17]
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[17]
-
-
HPLC-MS/MS Conditions:
-
Column: A chiral column (e.g., Chiral CD-Ph) may be used for simultaneous analysis of rabeprazole enantiomers and its metabolites.[17]
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.5 M Sodium Perchlorate) and an organic solvent (e.g., Acetonitrile).[17]
-
Detection: Tandem mass spectrometry (MS/MS) is used for sensitive and selective detection and quantification.[18]
-
-
Data Analysis:
-
Identify and quantify this compound based on its retention time and specific mass transitions compared to a standard curve.
-
Visualizations
Rabeprazole Metabolic Pathway
Caption: Metabolic pathways of rabeprazole.
Experimental Workflow for Metabolite Quantification
References
- 1. ClinPGx [clinpgx.org]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rabeprazole - Wikipedia [en.wikipedia.org]
- 11. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]
- 14. CAS 117976-47-3: this compound | CymitQuimica [cymitquimica.com]
- 15. Rabeprazole inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Rabeprazole Sulfone: An In-depth Technical Guide on the Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rabeprazole (B1678785), a second-generation proton pump inhibitor (PPI), undergoes extensive metabolism to form several derivatives. A principal pathway in its biotransformation is the oxidation to rabeprazole sulfone, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This technical guide provides a comprehensive overview of this compound, detailing its formation, pharmacokinetic profile in comparison to the parent drug, and its pharmacological activity. The document includes detailed experimental protocols for the in vitro study of its formation and its quantification in biological matrices, alongside visual representations of metabolic pathways and experimental workflows to support drug development and research professionals.
Introduction
Rabeprazole is a cornerstone in the management of acid-related gastrointestinal disorders. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Unlike other PPIs, rabeprazole's metabolism is characterized by a significant non-enzymatic reduction to rabeprazole thioether, which lessens its dependence on the polymorphic CYP2C19 enzyme.[1][2] However, the enzymatic pathways remain crucial for its overall clearance. One of the primary enzymatic routes is the oxidation of rabeprazole to this compound, catalyzed by CYP3A4.[3] Understanding the characteristics of this major metabolite is essential for a complete assessment of rabeprazole's disposition, potential for drug-drug interactions, and overall clinical pharmacology.
Metabolic Pathway of Rabeprazole to this compound
Rabeprazole is extensively metabolized in the liver through both non-enzymatic and enzymatic routes. The formation of this compound occurs via the enzymatic oxidation of the sulfoxide (B87167) group of the parent rabeprazole molecule. This reaction is predominantly catalyzed by the CYP3A4 isoenzyme.[4]
References
Methodological & Application
Application Notes and Protocols: Synthesis of Rabeprazole Sulfone for use as a Reference Standard
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Rabeprazole (B1678785), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and metabolism, several related substances can be formed, one of which is rabeprazole sulfone (also known as rabeprazole related compound A or impurity A). As per regulatory guidelines from bodies like the ICH, it is crucial to identify and control impurities in active pharmaceutical ingredients (APIs). Therefore, having a pure reference standard of this compound is essential for analytical method development, validation, and routine quality control of rabeprazole sodium. This document provides a detailed protocol for the synthesis of this compound. The primary synthetic route involves the controlled oxidation of rabeprazole sulfide (B99878).
Chemical Synthesis Workflow
Figure 1: Workflow for the Synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on literature findings.
| Parameter | Value | Reference |
| Starting Material | Rabeprazole Sulfide | [1][2] |
| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) | [1][3][4] |
| Solvent System | Chloroform:Methanol (2:1) or Dichloromethane (B109758) | |
| Reaction Temperature | -20 to -25 °C | |
| Reaction Time | 45 minutes | |
| Yield | ~80% | |
| Purity (HPLC) | >97.5% |
Experimental Protocol
This protocol details the synthesis of this compound from rabeprazole sulfide.
1. Materials and Equipment:
-
Reagents:
-
Rabeprazole Sulfide (2-[([4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl)thio]-1H-benzimidazole)
-
m-Chloroperbenzoic acid (m-CPBA)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (B78521) (NaOH), 50% solution
-
Acetic Acid
-
Diethyl ether
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with a cooling bath (capable of reaching -25 °C)
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
2. Synthesis Procedure:
-
Preparation of Reactant Solution:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve rabeprazole sulfide in a 2:1 mixture of chloroform and methanol.
-
Cool the solution to a temperature between -20 and -25 °C using a cooling bath.
-
-
Oxidation Reaction:
-
Separately, prepare a solution of m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the cooled rabeprazole sulfide solution over a period of 20-30 minutes, ensuring the temperature is maintained between -20 and -25 °C.
-
Stir the reaction mixture at this temperature for an additional 45 minutes.
-
-
Work-up and Extraction:
-
After 45 minutes, quench the reaction by adding 10 mL of a 50% sodium hydroxide solution.
-
Allow the mixture to warm to room temperature.
-
Adjust the pH of the aqueous layer to approximately 8.0 - 8.5 using acetic acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers.
-
-
Purification and Isolation:
-
Evaporate the combined organic solvent using a rotary evaporator to obtain a crude solid.
-
Treat the crude product with diethyl ether at a low temperature (e.g., 5-10 °C) to induce precipitation/crystallization of the this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the purified this compound under vacuum.
-
3. Characterization:
-
The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical mobile phase could be a mixture of a phosphate (B84403) buffer and methanol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
-
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Chloroform and dichloromethane are chlorinated solvents and should be handled with caution.
References
Application Note: Quantification of Rabeprazole Sulfone in Pharmaceutical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole (B1678785), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, or as a metabolite, various impurities can arise. One of the critical impurities is rabeprazole sulfone, which is formed through the oxidation of the sulfoxide (B87167) group in the rabeprazole molecule.[1][2] The presence of this impurity must be carefully controlled to ensure the safety and efficacy of the drug product. This application note provides a detailed analytical method for the quantification of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
Rabeprazole is known to be unstable in acidic conditions and is also susceptible to degradation by oxidation, heat, and light.[1] Forced degradation studies are crucial to establish the stability-indicating power of analytical methods and to identify potential degradation products that may form during the shelf-life of the drug product.[1][3] Rabeprazole has been shown to degrade significantly under acid hydrolysis, base hydrolysis, oxidative, and thermal stress conditions.[1][3][4]
Degradation Pathway of Rabeprazole
Rabeprazole can degrade through several pathways, with oxidation being a primary route for the formation of this compound.[1] Under oxidative stress, the sulfoxide moiety in rabeprazole is oxidized to a sulfone.[1] This transformation can also be observed under basic conditions, particularly at elevated temperatures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Rabeprazole Sulfone and Thioether Impurities
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rabeprazole (B1678785) is a proton pump inhibitor that effectively suppresses gastric acid secretion.[1] During its synthesis and storage, several related substances or impurities can form, which must be monitored to ensure the drug's quality, safety, and efficacy.[2] Two such critical process-related impurities and potential degradants are rabeprazole sulfone and rabeprazole thioether.[3][4] Their structural similarity to the parent drug and to each other can make their separation and quantification challenging.[5]
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of rabeprazole from its sulfone and thioether impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control, stability studies, and impurity profiling in both bulk drug substances and finished pharmaceutical products.
The structural relationship between rabeprazole and its sulfone and thioether impurities is illustrated below. Rabeprazole thioether is a metabolite, while the sulfone is an oxidized form.
Figure 1: Structural relationship of Rabeprazole and its impurities.
Experimental Protocols
This section provides a detailed methodology for the separation of this compound and thioether from rabeprazole using a validated RP-HPLC method.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate, pH adjusted to 7.0 with dilute Potassium Hydroxide |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Acetonitrile (50:50, v/v) |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
Preparation of Solutions
a. Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Rabeprazole Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
b. Impurity Stock Solution (100 µg/mL each): Accurately weigh approximately 10 mg each of this compound and Rabeprazole Thioether reference standards and transfer them to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.
c. System Suitability Solution: Prepare a solution containing 50 µg/mL of Rabeprazole Sodium and 1.5 µg/mL each of this compound and Rabeprazole Thioether in the diluent.
d. Sample Preparation: Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Data Presentation
The described method provides excellent resolution between rabeprazole and its sulfone and thioether impurities. The following table summarizes the expected retention times and system suitability results.
Table 3: System Suitability and Expected Retention Times
| Compound | Expected Retention Time (min) | Resolution (with Rabeprazole) | Tailing Factor |
| Rabeprazole Thioether | ~8.5 | > 2.0 | < 1.5 |
| Rabeprazole | ~10.2 | - | < 1.5 |
| This compound | ~12.1 | > 2.0 | < 1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of rabeprazole from its impurities and any degradation products. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity should be established for rabeprazole and each impurity over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Workflow
The following diagram outlines the logical workflow for the HPLC analysis of rabeprazole and its sulfone and thioether impurities.
Figure 2: HPLC analysis workflow.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the separation and quantification of this compound and thioether impurities from rabeprazole. The method is stability-indicating and can be readily implemented in a quality control laboratory for routine analysis of bulk drug and finished products. Proper method validation should be performed to ensure compliance with regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Note: Quantification of Rabeprazole Sulfone in Human Plasma by LC-MS/MS
Introduction
Rabeprazole (B1678785), a proton pump inhibitor, is extensively metabolized in humans, with rabeprazole sulfone being one of its major metabolites. The formation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4. Accurate and sensitive quantification of this metabolite in human plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and understanding the overall disposition of rabeprazole. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.
Analytical Method Overview
The method involves a simple and efficient sample preparation using either protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The use of multiple reaction monitoring (MRM) ensures high selectivity and sensitivity for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Omeprazole, Lansoprazole, or a stable isotope-labeled this compound)
-
HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Ammonium acetate (B1210297) and formic acid (LC-MS grade)
-
Human plasma (with anticoagulant)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
Sample Preparation
Choose one of the following extraction methods:
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) [1]
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution and vortex for 30 seconds.[2]
-
Add a suitable extraction solvent such as a mixture of n-hexane, dichloromethane, and isopropanol.[1]
-
Vortex for 10 minutes.[2]
-
Centrifuge at 5000 x g for 10 minutes.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried extract in 200 µL of the mobile phase.[2]
Protocol 3: Solid-Phase Extraction (SPE) [3]
-
Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[4]
-
Load 100 µL of the plasma sample (pre-treated with internal standard) onto the cartridge.[3][4]
-
Wash the cartridge with 1 mL of water to remove interferences.[4]
-
Elute the analyte and IS with 1 mL of methanol or acetonitrile.[4]
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[4]
LC-MS/MS Conditions
The following are typical starting parameters and may require optimization.
Liquid Chromatography:
| Parameter | Typical Setting |
| LC System | Agilent 1200 series or equivalent |
| Column | C18, e.g., Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[2][5] |
| Mobile Phase A | 10 mM Ammonium Acetate in water[2] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Column Temperature | 30-45 °C[6][7] |
| Injection Volume | 2-10 µL[2] |
Mass Spectrometry:
| Parameter | Typical Setting |
| MS System | Triple Quadrupole Mass Spectrometer[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing a standard solution. A potential transition for this compound (precursor ion) would be based on its molecular weight, with the product ion determined experimentally. For rabeprazole, a common transition is m/z 360.1 → 242.2. |
| Ion Source Parameters | Optimized for maximum signal intensity (e.g., Gas Temperature: 500°C)[8] |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of rabeprazole and its metabolites from various published methods, which can be adapted for this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Rabeprazole | 20.0 - 1000.0 | 20.0 | > 0.999 | [9] |
| Rabeprazole | 1 - 500 | 1 | > 0.99 | [7] |
| Rabeprazole Enantiomers & Sulfone | 5 - 1000 | 5 | > 0.982 | [3] |
| Rabeprazole | 0.1 - 2000 | 0.1 | Not Specified | [10] |
| Rabeprazole | 0.1 - 150 | 0.1 | Not Specified | [11] |
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Rabeprazole Enantiomers & Sulfone | Not Specified | < 7.8 | < 7.8 | Within 8.4 | [3] |
| Rabeprazole | Not Specified | 2.2 - 7.3 | 2.4 - 7.2 | -2.6 to 2.1 | [1] |
| Rabeprazole | Not Specified | < 10 | < 10 | -3.33 to 10.00 | [11] |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Rabeprazole | LLE (Ethyl Ether) | 72.3 | [9] |
| Rabeprazole | LLE | ~70 | [11] |
| Rabeprazole Enantiomers & Sulfone | SPE (Oasis HLB) | > 91.8 | [3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of rabeprazole.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The flexibility in sample preparation allows for adaptation based on laboratory resources and desired throughput. This method is well-suited for pharmacokinetic and metabolic studies of rabeprazole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. High performance liquid chromatographic analysis of rabeprazole in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
Application Note and Protocol: In Vitro Assay for Rabeprazole Metabolism to Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole (B1678785) is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. The metabolism of rabeprazole is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In the liver, rabeprazole undergoes metabolism through various pathways, including oxidation to rabeprazole sulfone, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] Understanding the kinetics of this metabolic pathway is essential for predicting the drug's clearance, assessing the impact of CYP3A4 inhibitors and inducers, and ensuring its safe and effective use. This application note provides a detailed protocol for an in vitro assay to characterize the metabolism of rabeprazole to this compound using human liver microsomes (HLMs).
Principle
This assay measures the formation of this compound from rabeprazole in the presence of human liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The reaction is terminated at specific time points, and the concentration of the formed metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By varying the substrate concentration, the enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined. A control experiment using a specific CYP3A4 inhibitor, such as ketoconazole (B1673606), is included to confirm the role of this enzyme in the metabolic pathway.
Data Presentation
| Parameter | Value | Units | Conditions/Comments |
| Km (this compound Formation) | Data not readily available | µM | |
| Vmax (this compound Formation) | Data not readily available | pmol/min/mg protein | |
| Km (Overall Rabeprazole Metabolism) | 10.39 | µg/mL | Phosphate buffer[2] |
| Vmax (Overall Rabeprazole Metabolism) | 5.07 | µg/mL/h | Phosphate buffer[2] |
| CYP3A4 Inhibition (by Ketoconazole) | Potent Inhibition | N/A | Confirms the primary role of CYP3A4 in the reaction. |
Experimental Protocols
Materials and Reagents
-
Rabeprazole (analytical standard)
-
This compound (analytical standard)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Ketoconazole (CYP3A4 inhibitor)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the reaction mixture)
Equipment
-
Incubator or water bath (37°C)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system
Protocol 1: Determination of Michaelis-Menten Kinetics (Km and Vmax)
-
Preparation of Reagents:
-
Prepare stock solutions of rabeprazole and this compound in a suitable solvent (e.g., methanol or DMSO) and store them appropriately.
-
Prepare working solutions of rabeprazole by serial dilution of the stock solution to achieve a range of final concentrations in the incubation mixture (e.g., 0.5, 1, 5, 10, 25, 50, 100 µM).[1]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use and dilute to the desired concentration with cold phosphate buffer. A final protein concentration of 0.5 mg/mL in the incubation is a common starting point.[1]
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Potassium Phosphate Buffer (to make up the final volume)
-
Human Liver Microsomes
-
Rabeprazole working solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.[1]
-
Incubate at 37°C for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of rabeprazole and this compound.
-
Example LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte and metabolite from matrix components.
-
-
Example MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM transitions should be optimized for rabeprazole and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve for this compound using the analytical standards.
-
Quantify the concentration of this compound formed in each incubation.
-
Calculate the initial velocity (v) of the reaction (pmol of metabolite formed per minute per mg of microsomal protein).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Protocol 2: CYP3A4 Inhibition Assay
-
Procedure:
-
Follow the same procedure as in Protocol 1, but with a fixed, non-saturating concentration of rabeprazole.
-
Prepare two sets of incubations: one with a known concentration of ketoconazole (a potent CYP3A4 inhibitor, e.g., 1 µM) and one without (control).
-
Pre-incubate the microsomes with ketoconazole for a short period (e.g., 10-15 minutes) at 37°C before adding rabeprazole and initiating the reaction with NADPH.
-
-
Data Analysis:
-
Quantify the amount of this compound formed in both the control and ketoconazole-treated samples.
-
Calculate the percentage of inhibition of this compound formation by ketoconazole. A significant reduction in metabolite formation in the presence of ketoconazole confirms the involvement of CYP3A4.
-
Visualizations
References
Solid-Phase Extraction Protocol for Rabeprazole Sulfone in Human Plasma
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase extraction (SPE) of rabeprazole (B1678785) sulfone, a primary metabolite of the proton pump inhibitor rabeprazole, from human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies that require accurate and reproducible quantification of rabeprazole and its metabolites. The protocol is based on a widely cited method utilizing the Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, which demonstrates high recovery and selectivity for rabeprazole sulfone.[1] This application note is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to implementing this SPE method in a laboratory setting.
This compound is formed via the oxidation of rabeprazole, a process primarily catalyzed by the CYP3A4 enzyme. Accurate measurement of its concentration in plasma is essential for understanding the metabolic profile of rabeprazole. Solid-phase extraction is a preferred method for sample clean-up and concentration of this compound from complex biological matrices like plasma, as it effectively removes interfering endogenous components.
Quantitative Data Summary
The following table summarizes the performance characteristics of the solid-phase extraction method for this compound as reported in the literature.
| Parameter | Value | Reference |
| Analyte | This compound | [1] |
| Matrix | Human Plasma | [1] |
| SPE Cartridge | Oasis HLB | [1] |
| Recovery | > 91.8% | [1] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Linearity Range | 5 - 1000 ng/mL | |
| Inter-day Coefficient of Variation (CV) | < 7.8% | |
| Intra-day Coefficient of Variation (CV) | < 7.8% | |
| Accuracy | Within 8.4% |
Experimental Protocol
This section details the step-by-step methodology for the solid-phase extraction of this compound from human plasma.
Materials and Reagents:
-
Human plasma samples
-
This compound reference standard
-
Internal standard (e.g., omeprazole-thioether)
-
Waters Oasis HLB 1 cc (30 mg) cartridges
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid (or other suitable modifier for pH adjustment)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to the plasma sample to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol through the cartridge.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out before loading the sample.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge by passing 1 mL of methanol through the sorbent. Collect the eluate in a clean collection tube.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).
-
Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.
-
The sample is now ready for injection into the analytical instrument.
-
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
References
Characterization of Rabeprazole Sulfone using NMR and Mass Spectrometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of rabeprazole (B1678785) sulfone, a primary metabolite and potential impurity of the proton pump inhibitor rabeprazole.[1] The structural elucidation and confirmation are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols for both techniques are provided, along with a summary of expected quantitative data. This guide serves as a practical resource for researchers involved in the analysis of rabeprazole and its related substances.
Introduction
Rabeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. During its metabolism, primarily mediated by cytochrome P450 enzymes (CYP3A4), rabeprazole is oxidized to form rabeprazole sulfone.[1][2] This compound is also a known impurity in the bulk drug manufacturing of rabeprazole.[1][3] Therefore, the accurate identification and characterization of this compound are crucial for metabolic studies, impurity profiling, and ensuring the quality and safety of the pharmaceutical product.
This document outlines the analytical methodologies for the comprehensive characterization of this compound using ¹H NMR, ¹³C NMR, and LC-MS/MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound reference standard in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Vortex the sample until the standard is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 16 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Solvent: DMSO-d₆
-
Temperature: 25°C
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To confirm the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
LC Method:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to ensure separation from rabeprazole and other related impurities.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full Scan (to determine the parent ion) and Product Ion Scan (to determine the fragmentation pattern).
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 350-450°C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped or set at various energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.
Data Presentation
NMR Spectroscopic Data
The following tables summarize the expected chemical shifts for this compound.
Table 1: ¹H NMR Chemical Shift Data for this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Benzimidazole-NH | ~13.80 | Singlet |
| Pyridine-H | ~8.0 | Doublet |
| Benzimidazole-H | ~7.66-7.71 | Multiplet |
| Benzimidazole-H | ~7.36-7.41 | Multiplet |
| Pyridine-H | ~6.90 | Doublet |
| O-CH₂ (propoxy) | ~4.10 | Triplet |
| O-CH₂ (propoxy) | ~3.48 | Triplet |
| O-CH₃ (methoxy) | ~3.25 | Singlet |
| Pyridine-CH₃ | ~2.18 | Singlet |
| CH₂ (propoxy) | ~1.97 | Quintet |
Data is referenced from literature and may vary slightly based on experimental conditions.[3]
Table 2: ¹³C NMR Chemical Shift Data for this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridine C=N | ~163 |
| Benzimidazole C=N | ~152 |
| Aromatic/Heteroaromatic C | ~110-150 |
| O-CH₂ (propoxy) | ~68 |
| O-CH₃ (methoxy) | ~58 |
| S-CH₂ | ~55 |
| CH₂ (propoxy) | ~28 |
| Pyridine-CH₃ | ~11 |
Mass Spectrometric Data
Table 3: Mass Spectrometry Data for this compound.
| Analysis | Parameter | Value |
| Molecular Formula | - | C₁₈H₂₁N₃O₄S[4] |
| Molecular Weight | - | 375.4 g/mol [4] |
| Full Scan MS | [M+H]⁺ | m/z 376.0[3] |
| Full Scan MS | [M+Na]⁺ | m/z 398.1[3] |
| MS/MS Fragmentation | Major Fragments | Further experimental investigation is required for a detailed fragmentation pattern. |
The fragmentation of this compound is expected to involve cleavage at the sulfonyl-methylene and ether linkages.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Metabolic pathway of rabeprazole to this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable approach for the comprehensive characterization of this compound. The protocols and data presented in this application note serve as a valuable resource for researchers in pharmaceutical analysis and drug metabolism studies. The detailed structural information obtained is essential for the quality control of rabeprazole drug products and for a deeper understanding of its metabolic fate.
References
Development and Validation of a Stability-Indicating HPLC Assay for Rabeprazole and its Sulfone Degradant
Application Note
Introduction
Rabeprazole (B1678785) sodium, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. Due to its inherent instability, particularly in acidic environments, it is crucial to develop and validate a stability-indicating assay method (SIAM). Such a method is essential for ensuring the quality, safety, and efficacy of rabeprazole drug products by accurately quantifying the active pharmaceutical ingredient (API) and its degradation products.[1][2][3] Among the potential degradants, rabeprazole sulfone is a primary product of oxidation and a key marker of degradation.[1][4]
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of rabeprazole and its sulfone impurity in pharmaceutical dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Experimental
Materials and Reagents
-
Rabeprazole Sodium Reference Standard (99.9% purity)
-
This compound Impurity Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Triethylamine (B128534) (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Hydrochloric Acid (AR grade)
-
Sodium Hydroxide (AR grade)
-
Hydrogen Peroxide (30%, AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A validated HPLC method is crucial for the accurate quantification of rabeprazole and the separation of its degradation products. The following chromatographic conditions have been optimized for this purpose:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1100/1260 series or equivalent with a PDA/UV detector |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient mixture of Solvent A and Solvent B |
| Solvent A: 0.025 M KH2PO4 buffer with 0.1% triethylamine in water (pH 6.4 adjusted with orthophosphoric acid) and acetonitrile (90:10 v/v) | |
| Solvent B: Acetonitrile and water (90:10 v/v) | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm or 286 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is recommended.
-
Standard Stock Solution of Rabeprazole: Accurately weigh and transfer 25 mg of Rabeprazole Sodium working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume to the mark with the diluent.
-
Standard Stock Solution of this compound: Accurately weigh and transfer 25 mg of this compound impurity into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and make up the volume to the mark with the diluent.
-
Working Standard Solution: Prepare a mixed working standard solution containing a suitable concentration of rabeprazole and its sulfone impurity in the diluent.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation
Prepare solutions of rabeprazole at a concentration of approximately 500 µg/mL for each stress condition.
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 45 minutes, followed by neutralization with 0.1 M NaOH.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 2 hours, followed by neutralization with 0.1 M HCl.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 18 hours. Subsequently, dissolve the sample in the diluent for analysis.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an appropriate duration.
Results and Discussion
Method Development and Specificity
The primary objective of this method was to achieve adequate separation between rabeprazole and its degradation products, particularly the sulfone impurity. The developed gradient method successfully resolved rabeprazole from its sulfone and other degradants generated during forced degradation studies, demonstrating the specificity and stability-indicating nature of the method. Peak purity analysis using a PDA detector confirmed the homogeneity of the rabeprazole peak in the presence of its degradants.
Forced Degradation Data
The results of the forced degradation studies are summarized in the table below. Rabeprazole was found to be highly susceptible to degradation under acidic, basic, and oxidative conditions. The sulfone impurity was the major degradation product observed under oxidative conditions.
| Stress Condition | % Degradation of Rabeprazole | % Formation of this compound | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 45 min) | Significant Degradation | Not a major product | - | 97.3–101.3 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2 h) | Significant Degradation | Minor product | - | 97.3–101.3 |
| Oxidative (3% H₂O₂, RT, 30 min) | Significant Degradation | 3.27 (as Imp-4) | 8.50 | 97.3–101.3 |
| Thermal (105°C, 18 h) | Significant Degradation | Not a major product | 5.33 | 97.3–101.3 |
| Photolytic | Less significant degradation | - | - | 97.3–101.3 |
Note: The quantitative data is indicative and may vary based on the exact experimental conditions.
Method Validation
The developed HPLC method was validated according to ICH guidelines, and the results are summarized below.
| Validation Parameter | Results |
| Specificity | The method is specific for rabeprazole in the presence of its degradation products and placebo. |
| Linearity | Excellent linearity was observed over the concentration range with a correlation coefficient (r²) > 0.999. |
| Precision (RSD%) | Intra-day and inter-day precision were found to be less than 2%, indicating good precision. |
| Accuracy (% Recovery) | The mean recovery was found to be in the range of 98-102%, demonstrating the accuracy of the method. |
| Robustness | The method was found to be robust with respect to minor variations in flow rate, column temperature, and mobile phase pH. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio. |
Visualizations
Caption: Workflow for the development of the stability-indicating HPLC assay.
Caption: Degradation pathways of rabeprazole under various stress conditions.
Conclusion
The developed and validated stability-indicating RP-HPLC method is simple, precise, accurate, and robust for the simultaneous determination of rabeprazole and its sulfone degradation product. This method can be effectively utilized for routine quality control analysis of rabeprazole in bulk and pharmaceutical dosage forms, as well as for stability studies. The forced degradation studies confirm the stability-indicating nature of the method, which is crucial for ensuring the safety and efficacy of the drug product throughout its shelf life.
References
Application Notes and Protocols for Rabeprazole Sulfone in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of rabeprazole (B1678785) sulfone as a reference standard in the validation of analytical methods for rabeprazole sodium. The protocols outlined are based on established high-performance liquid chromatography (HPLC) techniques and adhere to the principles of the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]
Rabeprazole sulfone is a primary metabolite and a known impurity of rabeprazole, a proton pump inhibitor used to treat acid-related gastrointestinal conditions. Its presence and quantity in the final drug product are critical quality attributes that must be monitored and controlled. Therefore, a well-validated analytical method is essential to ensure the safety and efficacy of rabeprazole formulations. This compound is also referred to as Rabeprazole USP Related Compound D or Rabeprazole EP Impurity A.
Logical Relationship of Rabeprazole and its Sulfone Impurity
The following diagram illustrates the chemical relationship between the active pharmaceutical ingredient (API), rabeprazole, and its sulfone-related compound. This transformation is a key consideration in stability studies and impurity profiling.
Caption: Metabolic oxidation pathway of rabeprazole to this compound.
Analytical Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following workflow outlines the key stages and parameters to be evaluated as per ICH guidelines.
Caption: General workflow for analytical method validation (AMV).
Experimental Protocols
The following protocols are for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of rabeprazole and the determination of this compound.
HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/UV detector |
| Column | C18, 4.6 x 150mm, 5 µm particle size |
| Mobile Phase A | 0.02M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 6.5 with a dilute solution of Potassium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 25 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase A and Acetonitrile in a 1:1 ratio |
Preparation of Standard and Sample Solutions
-
Rabeprazole Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rabeprazole working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (for Linearity): Prepare a series of calibration standards by diluting the Rabeprazole and this compound stock solutions with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the target concentration.
-
Sample Preparation: For a tablet dosage form, weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of rabeprazole, transfer to a 100 mL volumetric flask, add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameter Protocols
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the drug product.
Caption: Workflow for a forced degradation study.
-
Protocol: Subject the sample solutions to the stress conditions outlined in the diagram above. After the specified duration, neutralize the acidic and basic solutions. Dilute all samples to the target concentration and analyze by HPLC.
-
Acceptance Criteria: The method is considered specific if the rabeprazole peak is well-resolved from any degradation product peaks, and the peak purity of rabeprazole is acceptable.
Linearity
-
Protocol: Analyze the prepared calibration standards in triplicate.
-
Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a placebo formulation with known amounts of rabeprazole and this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate and analyze.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision):
-
Protocol: Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Data Analysis: Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the %RSD for the combined results from both days.
-
-
Acceptance Criteria: The %RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
The standard deviation of the response can be determined from the y-intercepts of regression lines.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Data Presentation
The following tables summarize typical acceptance criteria for the validation parameters.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte; peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| LOD & LOQ | The method should be sensitive enough for its intended purpose. |
| Robustness | System suitability criteria met under varied conditions. |
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Analysis of Rabeprazole Sulfone Impurity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of rabeprazole (B1678785) sulfone in the pharmaceutical impurity analysis of rabeprazole sodium. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are outlined to ensure the quality, safety, and efficacy of rabeprazole drug substances and products.
Introduction
Rabeprazole sodium is a proton pump inhibitor widely used for treating acid-related gastrointestinal disorders.[1] The manufacturing process and storage of rabeprazole can lead to the formation of various impurities that may affect its efficacy and safety.[1] Regulatory bodies require the identification and characterization of any impurity present at a level of 0.1% or higher.[2] Rabeprazole sulfone, also known as Rabeprazole USP Related Compound D or EP Impurity A, is a significant impurity and a metabolite of rabeprazole.[3][4][5][6] It is chemically identified as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole.[3][7][8][9] The presence of the sulfoxide (B87167) group in rabeprazole makes it susceptible to oxidation, readily forming the sulfone derivative.[10] Therefore, robust analytical methods are crucial for monitoring and controlling the levels of this compound and other impurities in rabeprazole sodium.[1][11]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the quantitative and qualitative analysis of rabeprazole impurities.[1][11][2] These methods, particularly when validated for stability-indicating properties, are essential for separating and quantifying impurities from the active pharmaceutical ingredient (API) and any degradation products.[11][12]
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for the separation and quantification of known impurities and degradation products of rabeprazole sodium.[1][12]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed for the quantitative determination of this compound and other related impurities in rabeprazole sodium.
1. Materials and Reagents:
-
Rabeprazole Sodium reference standard and samples
-
This compound reference standard[13]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Triethylamine[1]
-
Water (HPLC grade)[1]
-
0.001mol/L Sodium Hydroxide (B78521) Solution[14]
2. Chromatographic Conditions:
| Parameter | Specification |
| Column | Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm[11] or Prontosil Kromabond 100-5-C18, 250 mm x 4.6 mm[2] |
| Mobile Phase A | 0.025 M Potassium dihydrogen orthophosphate buffer, with pH adjusted using Triethylamine[1][2] |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v)[11] or Acetonitrile and Methanol[2] |
| Elution | A time-based gradient program should be optimized to ensure separation of all impurities.[11][2] |
| Flow Rate | 1.0 mL/min[11][2] |
| Column Temperature | 30°C[11][2] |
| Detection Wavelength | 280 nm[11][2] or 286 nm[14] |
| Injection Volume | 20 µL[11] |
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve rabeprazole sodium and this compound reference standards in a suitable diluent (e.g., 0.001mol/L sodium hydroxide solution) to obtain a known concentration.[14]
-
Sample Solution: Accurately weigh and dissolve the rabeprazole sodium sample in the same diluent to achieve a comparable concentration to the standard solution.[14]
4. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance.[11][12]
5. Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The amount of this compound in the sample is calculated by comparing its peak area with that of the corresponding peak in the standard chromatogram.
Quantitative Data Summary: HPLC Method Validation
The following table summarizes typical validation parameters for an HPLC method for rabeprazole impurity analysis.
| Validation Parameter | Typical Results |
| Linearity (r²) | > 0.998[15] |
| Accuracy (% Recovery) | 92.0% to 109.1%[12] |
| Limit of Detection (LOD) | This compound: 4.0 ng[14] |
| Limit of Quantification (LOQ) | This compound: ~1.0 ppm[15] |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products of rabeprazole.[2][7]
Experimental Protocol: LC-MS Analysis
1. Chromatographic Conditions: A mass spectrometry compatible HPLC method is employed.[2]
| Parameter | Specification |
| Column | Prontosil Kromabond 100-5-C18, 250 mm x 4.6 mm[2] |
| Mobile Phase A | 0.01 M Ammonium acetate[2] |
| Mobile Phase B | Acetonitrile and Methanol[2] |
| Elution | Gradient[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| UV Detection | 280 nm[2] |
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI)[15]
-
Mode: Selected Ion Recording (SIR) for quantification of known impurities or full scan for identification of unknowns.[15]
3. Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire mass spectra for the eluting peaks.
-
Perform subsequent LC-MS/MS runs to obtain fragmentation patterns for each impurity.[1]
-
Analyze the mass spectra and fragmentation data to propose structures for the unknown impurities.[1]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method by showing that the method can separate the API from its degradation products.[11][12] Rabeprazole is known to degrade under various stress conditions.[10][12]
Experimental Protocol: Oxidative Degradation
Rabeprazole is particularly susceptible to oxidation, leading to the formation of this compound.[10]
-
Sample Preparation: Transfer tablet powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask.[12]
-
Oxidative Stress: Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.[11][12]
-
Incubation: Keep the solution at laboratory temperature for 30 minutes.[10][12]
-
Final Dilution: Make up the volume to 50 mL with diluent and mix well.[10][12]
-
Analysis: Analyze the stressed sample using the validated stability-indicating HPLC method. The major impurity formed under these conditions is expected to be this compound.[10][12]
Visualizations
Experimental Workflows and Logical Relationships
Caption: HPLC analysis workflow for this compound impurity.
Caption: Workflow for forced degradation and analysis of rabeprazole.
Caption: Oxidative degradation pathway of rabeprazole to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Rabeprazole Related Compound D (25 mg) (2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfonyl)benzimidazole)] - CAS [117976-47-3] [store.usp.org]
- 6. This compound | CAS No- 117976-47-3 | Simson Pharma Limited [simsonpharma.com]
- 7. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | CAS 117976-47-3 | LGC Standards [lgcstandards.com]
- 14. CN104020239B - Method for separating and determining rebeprazole sodium and impurities thereof through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 15. A simple, sensitive, and straightforward LC-MS approach for rapid analysis of three potential genotoxic impurities in rabeprazole formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming co-elution of rabeprazole sulfone and thioether in HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of rabeprazole (B1678785) sulfone and rabeprazole thioether in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Overcoming Co-elution
Co-elution of rabeprazole sulfone and thioether can compromise the accuracy of quantification. This guide offers a systematic approach to resolving this common issue.
Initial Assessment:
Start by evaluating your current chromatographic conditions. Co-elution is often a result of suboptimal mobile phase composition, stationary phase selectivity, or other method parameters.
Problem: Poor Resolution Between this compound and Thioether Peaks
The primary challenge in the analysis of rabeprazole impurities is achieving baseline separation between the structurally similar sulfone and thioether compounds.[1]
Tier 1: Mobile Phase Optimization
Optimizing the mobile phase is often the most straightforward approach to improving separation.
Possible Cause 1: Incorrect Mobile Phase Composition
The ratio of aqueous buffer to organic solvent significantly impacts retention and selectivity.
-
Solution:
-
Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). A slight decrease in the organic content can increase retention times and may improve resolution.[1]
-
Change Organic Solvent: If using methanol, consider switching to acetonitrile, or vice versa. The difference in solvent polarity and selectivity can alter elution patterns.[1]
-
Possible Cause 2: Suboptimal Mobile Phase pH
The ionization state of rabeprazole and its impurities, which is dependent on the mobile phase pH, can dramatically affect their retention on a reversed-phase column. Rabeprazole itself is unstable in acidic conditions.[2]
-
Solution:
-
Adjust pH: Modify the pH of the aqueous buffer. For rabeprazole and its related substances, a mobile phase with a neutral to slightly alkaline pH is often employed to prevent degradation of the parent drug.[2] Experiment with small pH adjustments (e.g., ± 0.2 pH units) to observe the impact on selectivity between the sulfone and thioether peaks.
-
Tier 2: Stationary Phase and Temperature Adjustments
If mobile phase modifications are insufficient, consider the column and temperature parameters.
Possible Cause 3: Insufficient Stationary Phase Selectivity
The chemistry of the HPLC column's stationary phase may not provide the necessary interactions to differentiate between the sulfone and thioether.
-
Solution:
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can introduce different (pi-pi) interactions, potentially improving separation. Even switching to a C18 column from a different manufacturer can be beneficial due to variations in bonding technology.
-
Possible Cause 4: Suboptimal Column Temperature
Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity.
-
Solution:
-
Adjust Column Temperature: Investigate the effect of column temperature on the separation. Try adjusting the temperature in increments of 5°C. Lower temperatures often increase retention and can sometimes enhance resolution.
-
Tier 3: Advanced Chromatographic Techniques
For persistent co-elution, more advanced techniques may be necessary.
Possible Cause 5: Isocratic Elution Limitations
An isocratic method, where the mobile phase composition remains constant, may not have sufficient resolving power for closely eluting compounds.
-
Solution:
-
Implement Gradient Elution: Develop a gradient elution method. A shallow gradient with a slow increase in the organic solvent concentration can effectively separate compounds with similar retention times.
-
Frequently Asked Questions (FAQs)
Q1: What are this compound and rabeprazole thioether?
A1: Rabeprazole thioether is a key metabolite of rabeprazole, while this compound is an oxidized impurity. Their structural similarity makes their chromatographic separation challenging.
Q2: What are the typical starting conditions for developing an HPLC method for rabeprazole and its impurities?
A2: A common starting point is a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter, and a neutral to slightly alkaline pH is generally preferred for rabeprazole's stability. UV detection is typically set around 280-285 nm.
Q3: Can mass spectrometry (MS) be used to overcome co-elution?
A3: Yes. While MS detection does not chromatographically separate the co-eluting compounds, it can differentiate them based on their mass-to-charge ratio (m/z). This compound has a molecular weight of approximately 375.44 g/mol , whereas rabeprazole thioether has a molecular weight of about 343.45 g/mol . This mass difference allows for their individual quantification even if they co-elute.
Q4: Are there published HPLC methods that successfully separate this compound and thioether?
A4: Yes, several stability-indicating HPLC methods for rabeprazole and its impurities have been published. These methods often utilize a C18 column with a buffered mobile phase and gradient elution to achieve adequate separation of all related substances, including the sulfone and thioether.
Q5: How can I confirm the identity of the this compound and thioether peaks?
A5: The most definitive way to confirm the identity of these peaks is by using mass spectrometry (LC-MS). Alternatively, you can inject reference standards of this compound and thioether individually to determine their retention times under your chromatographic conditions.
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Rabeprazole and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) | Phenomenex Gemini C18 (5 µm) | Octadecylsilane bonded silica |
| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine (B128534) (pH 6.4) and Acetonitrile (90:10 v/v) | 0.02 M Ammonium Acetate (pH 6.0) | Ammonium Acetate solution |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v) | Acetonitrile and Methanol | Methanol |
| Elution Mode | Gradient | Isocratic (45:20:35 v/v/v of A:ACN:MeOH) | Isocratic (e.g., 35:65 v/v of A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 2.0 mL/min |
| Detection | UV at 280 nm | UV at 284 nm | UV at 210 - 310 nm |
| Column Temp. | Not specified | Not specified | 20 - 45 °C |
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for rabeprazole, focusing on the separation of its sulfone and thioether impurities.
-
System Preparation:
-
Set up an HPLC system equipped with a UV or PDA detector.
-
Equilibrate the chosen column (e.g., a C18 or Phenyl-Hexyl column) with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve rabeprazole reference standard in a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of this compound and rabeprazole thioether in the diluent.
-
Spiked Sample: Prepare a solution of rabeprazole spiked with the sulfone and thioether impurities at a relevant concentration (e.g., 0.1-1% of the rabeprazole concentration).
-
-
Chromatographic Analysis:
-
Inject a blank (diluent), the individual standard and impurity solutions, and the spiked sample solution into the chromatograph.
-
Record the chromatograms and evaluate the retention times and peak shapes.
-
-
Method Optimization (Iterative Process):
-
If co-elution is observed, systematically adjust the following parameters, one at a time:
-
Mobile phase organic solvent percentage.
-
Mobile phase pH.
-
Column temperature.
-
If necessary, switch to a column with a different stationary phase.
-
If isocratic elution is insufficient, develop a gradient elution program.
-
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, subject rabeprazole to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Analyze the stressed samples to confirm that all degradation products, including the sulfone and thioether, are well-resolved from the main rabeprazole peak and from each other.
-
Visualizations
Caption: A stepwise troubleshooting workflow for resolving the co-elution of this compound and thioether.
Caption: Simplified relationship between rabeprazole and the formation of its thioether and sulfone impurities.
References
improving resolution between rabeprazole and its sulfone metabolite
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of rabeprazole (B1678785) and its sulfone metabolite. Below you will find troubleshooting guidance and frequently asked questions to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good resolution between rabeprazole and its sulfone metabolite?
A1: The primary challenge stems from the structural similarity between rabeprazole and its sulfone metabolite.[1] Rabeprazole contains a sulfoxide (B87167) group, which is oxidized to a sulfone group to form the metabolite. This minor structural difference can lead to similar retention times and co-elution in reversed-phase chromatography. Additionally, rabeprazole is known to be unstable in acidic conditions, which can lead to degradation and the appearance of extraneous peaks, further complicating the separation.[2]
Q2: What are the key chromatographic parameters to optimize for improving resolution?
A2: To improve the resolution between rabeprazole and its sulfone metabolite, the following parameters are critical to optimize:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer, as well as the pH of the buffer, significantly impacts selectivity.[1]
-
Stationary Phase Chemistry: The choice of the HPLC/UPLC column, including the bonded phase (e.g., C18, C8, Phenyl-Hexyl) and manufacturer, can provide different selectivities.[1]
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence the separation.[1]
-
Flow Rate: Optimizing the flow rate can improve efficiency and resolution.[3]
Q3: Can forced degradation studies help in method development for rabeprazole and its sulfone metabolite?
A3: Yes, forced degradation studies are highly recommended. By subjecting rabeprazole to stress conditions such as acid, base, oxidation, heat, and light, you can generate its degradation products, including the sulfone metabolite.[2][4] This helps in confirming the peak identity of the sulfone metabolite and ensuring that the analytical method is "stability-indicating," meaning it can separate the parent drug from its degradation products.[4]
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of rabeprazole and its sulfone metabolite.
This is the most common issue encountered. The following steps provide a systematic approach to troubleshoot and improve the separation.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution between rabeprazole and its sulfone metabolite.
Detailed Troubleshooting Steps:
-
Step 1: Adjust the Organic Solvent Ratio. A systematic variation of the organic solvent percentage in the mobile phase is the first step. A slight decrease in the organic content will increase retention times and may improve resolution.[1]
-
Step 2: Modify the Mobile Phase pH. The ionization state of rabeprazole and its sulfone metabolite can be altered by changing the pH of the mobile phase buffer, which can significantly affect their retention and selectivity on a reversed-phase column. For rabeprazole, a mobile phase with a slightly basic pH is often used to prevent degradation of the acid-labile parent drug.[1] Experiment with small pH adjustments (e.g., ± 0.2 pH units) around your current method's pH.[1]
-
Step 3: Change the Organic Solvent. If you are using acetonitrile, consider switching to methanol, or vice versa. The difference in solvent selectivity can alter the elution order and improve separation.[1]
-
Step 4: Evaluate a Different Stationary Phase. If modifications to the mobile phase do not yield the desired resolution, the column chemistry may not be suitable. Consider trying a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl column to introduce different interactions) or a column from a different manufacturer with a different bonding technology.[1]
-
Step 5: Optimize the Column Temperature. Investigate the effect of column temperature on the separation. Try decreasing the temperature in increments of 5°C. Lower temperatures often increase retention and can enhance resolution.[1]
Issue 2: Peak Tailing for Rabeprazole and/or Sulfone Metabolite.
Peak tailing can compromise peak integration and accuracy.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in rabeprazole analysis.
Detailed Troubleshooting Steps:
-
Secondary Silanol Interactions: Rabeprazole, containing amine functional groups, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[5]
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to <3 can protonate the silanol groups and reduce these interactions. However, the stability of rabeprazole in acidic conditions must be considered.
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for analyzing basic compounds like rabeprazole.[5]
-
Solution 3: Add a Competing Base. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[4][5]
-
-
Column Overload: Injecting too much sample can lead to broadened and tailing peaks.[2][5]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Degradation: An aging column or the presence of a void at the column inlet can cause peak distortion.[5]
-
Solution: Replace the column with a new one of the same type.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Separation of Rabeprazole and its Sulfone Metabolite
This protocol is a representative HPLC method for the analysis of rabeprazole and its impurities, including the sulfone metabolite.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[6]
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[4][6]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient program to ensure the separation of all impurities. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30°C.[6]
Protocol 2: Ultra-Performance Liquid Chromatography (UPLC) Method for Rapid Separation
This protocol provides a faster analysis time compared to conventional HPLC.
-
Chromatographic System: A UPLC system with a photodiode array (PDA) detector.[6]
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[3][6][7]
-
Mobile Phase:
-
Mobile Phase A: 0.01 M phosphate (B84403) buffer (pH 6.5).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
-
Gradient Elution: A gradient program optimized for the separation of rabeprazole and its sulfone metabolite. A potential starting point is a gradient from 30% to 70% B over 5 minutes.[3]
-
Flow Rate: 0.45 mL/min.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Data Presentation
Table 1: Comparison of HPLC and UPLC Method Parameters for Rabeprazole Analysis
| Parameter | HPLC Method | UPLC Method |
| Column | Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm)[4][6] | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase | Gradient of KH2PO4 buffer (pH 6.4) with TEA and Acetonitrile[4][6] | Gradient of Phosphate buffer (pH 6.5) and Acetonitrile[3] |
| Flow Rate | 1.0 mL/min[4][6] | 0.45 mL/min[3] |
| Detection Wavelength | 280 nm[4][6] | 254 nm[3] |
| Injection Volume | 20 µL[6] | 5 µL[3] |
| Typical Run Time | > 20 minutes | < 10 minutes |
Table 2: Typical System Suitability Parameters for Rabeprazole Analysis
| Parameter | Acceptance Criteria |
| Resolution (Rabeprazole and Sulfone) | > 2.0[4] |
| Tailing Factor (Rabeprazole) | < 2.0[4] |
| Theoretical Plates | > 2000[8] |
| % RSD for replicate injections | < 2.0% |
Visualizations
Metabolic Pathway of Rabeprazole
Caption: Metabolic pathway of rabeprazole to its sulfone and thioether metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a UPLC Method by the QbD-Approach for the Estimation of Rabeprazole and Levosulpiride from Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
Technical Support Center: Troubleshooting Rabeprazole Sulfone Peak Tailing in Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of rabeprazole (B1678785) sulfone. The following resources offer troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal peak symmetry and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for rabeprazole sulfone in reverse-phase HPLC?
Peak tailing of this compound, a basic compound, is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a tailing peak.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the stationary phase. If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and enhance its interaction with silanol groups, causing peak tailing.[3] Rabeprazole itself is more stable under alkaline conditions.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[2]
-
Poor Column Condition: Degradation of the column, indicated by a loss of stationary phase or the creation of active sites, can contribute to peak tailing. A void at the column inlet can also cause peak distortion.
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the analytical column, such as excessive tubing length between the column and the detector, poorly made connections, or a large detector cell volume.
Q2: How does the pKa of this compound influence peak tailing?
The pKa is the pH at which a compound is 50% ionized and 50% unionized. For basic compounds like this compound, the mobile phase pH relative to its pKa will determine its degree of ionization. A predicted pKa value for this compound is approximately 9.04. When the mobile phase pH is close to the pKa, a mixed population of ionized and unionized forms of the analyte exists, which can lead to peak broadening and tailing due to different retention behaviors. To minimize this, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Q3: What type of HPLC column is best suited for the analysis of rabeprazole and its sulfone metabolite?
For the analysis of rabeprazole and its impurities, including the sulfone metabolite, modern, high-purity, end-capped C18 columns are widely recommended. These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions and improves peak shape for basic compounds. Columns with hybrid particle technology or those specifically designed for use at a wider pH range can also offer advantages.
Q4: Can mobile phase additives help to reduce peak tailing?
Yes, certain mobile phase additives can significantly improve the peak shape of basic compounds:
-
Competing Bases: Small amounts of a competing base, such as triethylamine (B128534) (TEA) or N,N-dimethyloctylamine, can be added to the mobile phase. These additives interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and reducing peak tailing.
-
Buffers: Using a buffer in the mobile phase helps to maintain a constant pH, which is crucial for reproducible retention times and symmetric peak shapes. The buffer concentration should be sufficient to resist pH changes upon injection of the sample.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Diagram: Troubleshooting Workflow for this compound Peak Tailing
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Table 1: Troubleshooting Guide for this compound Peak Tailing
| Potential Cause | Observation | Recommended Action |
| Secondary Silanol Interactions | Peak tailing is more pronounced for this compound compared to neutral compounds. | - Lower the mobile phase pH to 2.5-3.5 to suppress silanol ionization.- Use a high-purity, end-capped C18 column.- Add a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%). |
| Inappropriate Mobile Phase pH | Peak shape changes significantly with small variations in mobile phase pH. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound (~9.04).- Use a buffer with adequate capacity (e.g., 20-50 mM) to maintain a stable pH. |
| Column Overload | Peak tailing worsens with increasing sample concentration. | - Reduce the injection volume.- Dilute the sample. |
| Poor Column Condition | Gradual increase in peak tailing over a series of injections. Increased backpressure may also be observed. | - Flush the column with a strong solvent.- If flushing is ineffective, replace the column.- Use a guard column to protect the analytical column. |
| Extra-Column Effects | All peaks in the chromatogram exhibit some degree of tailing or broadening. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Ensure all fittings are properly connected to avoid dead volume. |
Experimental Protocols
This section provides a detailed methodology for a typical reverse-phase HPLC analysis of rabeprazole and its impurities, which can be used as a starting point for troubleshooting and optimization.
Protocol 1: Standard HPLC Method for Rabeprazole and Impurities
Objective: To provide a robust HPLC method for the separation of rabeprazole from its process-related impurities and degradation products, including this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.4 with 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (50:50, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 60 | 40 |
| 30 | 40 | 60 |
| 40 | 20 | 80 |
| 45 | 90 | 10 |
| 50 | 90 | 10 |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of rabeprazole and this compound reference standards in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Diagram: Chemical Interaction Leading to Peak Tailing
Caption: Interaction between basic this compound and active silanol groups causing peak tailing.
By following the guidance provided in this technical support center, researchers can effectively troubleshoot and resolve peak tailing issues associated with this compound, leading to improved accuracy and reliability of their chromatographic analyses.
References
minimizing rabeprazole sulfone formation during bulk drug synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of rabeprazole (B1678785) sulfone during the bulk drug synthesis of rabeprazole.
Frequently Asked Questions (FAQs)
Q1: What is rabeprazole sulfone and why is it a concern in bulk drug synthesis?
A1: this compound is a process-related impurity formed during the synthesis of rabeprazole.[1][2][3] It is the over-oxidized by-product of the rabeprazole sulfide (B99878) intermediate.[4][5] Regulatory agencies like the ICH have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). Therefore, controlling the formation of this compound to acceptable levels (typically below 0.1%) is a critical quality attribute in the bulk drug manufacturing of rabeprazole.
Q2: What is the primary chemical reaction that leads to the formation of this compound?
A2: The synthesis of rabeprazole involves the oxidation of the thioether intermediate, 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (rabeprazole sulfide). The desired product, rabeprazole, is a sulfoxide (B87167). However, over-oxidation of the thioether or the sulfoxide itself leads to the formation of the corresponding sulfone.
Q3: What are the key process parameters that influence the formation of this compound?
A3: The critical process parameters that significantly impact the formation of this compound are:
-
Choice and Stoichiometry of the Oxidizing Agent: The type of oxidizing agent and its molar ratio relative to the rabeprazole sulfide are crucial. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite (B82951) (NaOCl).
-
Reaction Temperature: The oxidation reaction is exothermic, and controlling the temperature is vital to prevent over-oxidation.
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the rate of both the desired oxidation to the sulfoxide and the undesired over-oxidation to the sulfone.
-
Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation.
Q4: What analytical techniques are used to monitor and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable analytical technique for separating and quantifying rabeprazole and its impurities, including this compound.
Troubleshooting Guide: Minimizing this compound Formation
This guide addresses common issues encountered during rabeprazole synthesis that can lead to elevated levels of the sulfone impurity.
Issue 1: High Levels of this compound Detected in the Crude Product
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Excessive Amount of Oxidizing Agent | Carefully control the stoichiometry of the oxidizing agent. Use the minimum effective amount required for the complete conversion of the sulfide to the sulfoxide. For sodium hypochlorite, it is recommended to use approximately 1.3 to 2 equivalents. |
| Poor Temperature Control | Maintain a low and consistent reaction temperature. For oxidations with m-CPBA, temperatures between -25°C and -10°C are often employed. For sodium hypochlorite oxidations, a temperature range of 0-5°C is recommended. |
| Inappropriate Reaction pH | The pH of the reaction mixture should be carefully controlled. For sodium hypochlorite oxidations, maintaining a pH in the range of 9 to 12 has been shown to be effective in minimizing sulfone formation. After the oxidation is complete, adjusting the pH to above 12.0 can aid in the removal of impurities during workup. |
| Prolonged Reaction Time | Monitor the reaction progress closely using an appropriate analytical technique like HPLC or TLC. Quench the reaction promptly once the starting material (rabeprazole sulfide) is consumed to the desired level. |
Issue 2: Inconsistent Results and Batch-to-Batch Variability in Sulfone Levels
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inaccurate Reagent Dispensing | Ensure that all reagents, especially the oxidizing agent, are accurately weighed and dispensed. Use calibrated equipment for all measurements. |
| Inefficient Mixing | Ensure efficient and consistent agitation throughout the reaction to maintain a homogeneous mixture and prevent localized "hot spots" or areas of high oxidant concentration. |
| Variability in Raw Material Quality | Use well-characterized raw materials of consistent quality. Impurities in the starting materials or solvents can sometimes catalyze side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Rabeprazole with Minimized Sulfone Formation using m-CPBA
This protocol is a general guideline and may require optimization based on laboratory conditions and scale.
Materials:
-
2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole (Rabeprazole Sulfide)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Rabeprazole Sulfide (1 equivalent) in a mixture of DCM and MeOH (e.g., 2:1 v/v).
-
Cool the solution to between -25°C and -20°C in a suitable cooling bath.
-
Slowly add a solution of m-CPBA (approximately 1.0-1.1 equivalents) in DCM to the reaction mixture over a period of 45-60 minutes, while maintaining the temperature below -20°C.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench the excess m-CPBA by adding a 10% sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and then wash with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude rabeprazole.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., DCM/ether or ethyl acetate).
Protocol 2: HPLC Analysis of Rabeprazole and this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150mm, 5 µm |
| Mobile Phase | A mixture of phosphate (B84403) buffer (pH 5.5) and methanol (30:70 v/v) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 284 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh and dissolve the rabeprazole sample in the mobile phase to a final concentration of approximately 40 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103483320B - Synthetic method of this compound (2-[[[4-(3-methoxy propoxy)-3-methyl-2-pyridyl] methyl] sulfonyl]-1H-benzimidazole) - Google Patents [patents.google.com]
- 4. WO2008155780A2 - Improved process for the preparation of pure rabeprazole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Rabeprazole Stability and Sulfone Formation
Welcome to the technical support center for rabeprazole (B1678785). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of rabeprazole and to troubleshoot issues related to its degradation, particularly the formation of rabeprazole sulfone.
Troubleshooting Guides
Issue: Unexpected Degradation of Rabeprazole and Formation of Sulfone
Rabeprazole is susceptible to degradation under various stress conditions, with the sulfoxide (B87167) group being readily oxidized to form this compound.[1] Understanding the conditions that promote this degradation is crucial for accurate experimental results and stable formulation development.
The stability of rabeprazole is significantly influenced by factors such as pH, temperature, and the presence of oxidizing agents.[1][2] The following table summarizes the extent of degradation and the formation of major impurities under different stress conditions.
| Stress Condition | Parameters | % Degradation of Rabeprazole | Major Impurity Formed | Typical Relative Retention Time (RRT) | Reference |
| Oxidative | 1% H₂O₂ at room temperature for 30 min | ~8.50% | This compound (Impurity-4) | ~0.20 | [2] |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Significant degradation | Rabeprazole Thioether (Impurity-6) | ~0.75 | [3] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 hours | Significant degradation | Varies with method | Varies with method | |
| Thermal | 105°C for 18 hours | ~5.33% | Impurity-7 and an unknown degradant | 2.08 | |
| Hydrolytic | Water at 60°C for 3 hours | ~4.07% | Rabeprazole Thioether (Impurity-6) | ~0.75 |
Note: The percentage of degradation and RRT can vary depending on the specific experimental conditions and the analytical method used.
Experimental Protocols
This protocol outlines a typical procedure for conducting a forced degradation study on rabeprazole sodium to investigate its stability and identify degradation products.
Objective: To induce and analyze the degradation of rabeprazole sodium under oxidative stress conditions.
Materials:
-
Rabeprazole Sodium
-
Hydrogen Peroxide (H₂O₂) 1% solution
-
Diluent (e.g., a mixture of water and methanol)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh and transfer 25 mg of Rabeprazole Sodium into a 50 mL volumetric flask. Add 10 mL of diluent and sonicate to dissolve.
-
Stress Application: To the stock solution flask, add 3 mL of 1% hydrogen peroxide.
-
Incubation: Keep the flask at room temperature for 30 minutes.
-
Sample Preparation for Analysis: After the incubation period, dilute the solution to the final volume with the diluent.
-
HPLC Analysis:
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm) 5 μm or equivalent.
-
Mobile Phase: A gradient mixture of Solvent A (0.025 M KH₂PO₄ buffer and 0.1% triethylamine (B128534) in water, pH 6.4, mixed with acetonitrile (B52724) in a 90:10 v/v ratio) and Solvent B (acetonitrile and water in a 90:10 v/v ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Record the chromatograms and identify the rabeprazole peak and any degradation product peaks. Calculate the percentage of degradation.
Frequently Asked Questions (FAQs)
Q1: Why is rabeprazole unstable in acidic conditions?
A1: Rabeprazole is a proton pump inhibitor with a benzimidazole (B57391) ring system that is highly susceptible to acid-catalyzed degradation. In an acidic environment, the benzimidazole nitrogen gets protonated, which initiates a series of rearrangements leading to the cleavage of the molecule. This inherent structural feature makes it unstable in low pH environments.
Q2: What is the primary degradation product of rabeprazole under oxidative stress?
A2: The primary degradation product of rabeprazole under oxidative conditions is this compound, also known as Impurity-4. The sulfoxide group in the rabeprazole molecule is readily oxidized to a sulfone.
Q3: I am observing a significant peak tailing for rabeprazole in my HPLC analysis. What could be the cause and how can I resolve it?
A3: Peak tailing for a basic compound like rabeprazole is a common issue in reverse-phase HPLC. The primary cause is often the interaction of the amine functional groups in rabeprazole with acidic silanol (B1196071) groups on the surface of silica-based stationary phases. To resolve this, you can try the following:
-
Lower the mobile phase pH: Adjusting the pH to <3 can help to minimize silanol interactions.
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Add a competing base: Incorporating an amine modifier like triethylamine (TEA) into the mobile phase can mask the silanol groups.
-
Optimize mobile phase composition: Varying the ratio of the organic modifier can sometimes improve peak shape.
Q4: How can I prevent the degradation of rabeprazole during sample preparation for analysis?
A4: To minimize the degradation of rabeprazole during sample preparation, it is crucial to control the pH of the sample solutions. Prepare and store rabeprazole solutions in alkaline conditions (pH > 8.0) where it is more stable. If the analysis requires an acidic medium, perform the sample preparation quickly and at low temperatures to reduce the extent of degradation.
Q5: What are the common degradation pathways for rabeprazole?
A5: Rabeprazole degrades through several pathways depending on the stress conditions. The most common are:
-
Oxidation: The sulfoxide is oxidized to sulfone.
-
Acid-catalyzed rearrangement: In acidic media, it undergoes complex rearrangements to form various degradation products, including rabeprazole thioether.
-
Hydrolysis: It can be hydrolyzed under both acidic and basic conditions.
Visual Guides
Caption: Oxidative degradation pathway of rabeprazole to this compound.
Caption: A logical workflow for troubleshooting rabeprazole stability issues.
References
adjusting column temperature for better sulfone peak separation
Technical Support Center: Chromatography Troubleshooting
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on how to adjust column temperature to achieve better separation of sulfone peaks.
Frequently Asked Questions (FAQs)
Q1: How does column temperature generally affect the separation of sulfone peaks in HPLC?
Adjusting the column temperature is a critical parameter in high-performance liquid chromatography (HPLC) that can significantly influence the separation of sulfones.[1][2] Temperature affects several key chromatographic factors:
-
Retention Time: Increasing the column temperature typically decreases the retention time of analytes.[2][3][4] This is due to a reduction in the mobile phase viscosity and an increase in the kinetic energy of the sulfone molecules, causing them to move through the column more quickly.
-
Selectivity: Temperature changes can alter the selectivity, which is the relative separation between two peaks. For structurally similar sulfones, even a small temperature adjustment of a few degrees can change their interaction with the stationary phase, potentially improving resolution.
-
Peak Shape: Proper temperature control helps to ensure symmetrical peak shapes. Temperature gradients between the mobile phase and the column can lead to peak distortion. Higher temperatures can also lead to narrower peaks due to faster diffusion of analytes.
-
System Backpressure: An increase in column temperature lowers the viscosity of the mobile phase, which in turn reduces the system's backpressure. This can be particularly advantageous in ultra-high-performance liquid chromatography (UHPLC) systems.
Q2: To improve the resolution of my sulfone peaks, should I increase or decrease the column temperature?
The decision to increase or decrease the temperature depends on the specific separation issue you are facing with your sulfone compounds.
-
Decrease Temperature for Better Resolution: If your primary issue is co-eluting or poorly resolved sulfone peaks, lowering the temperature can often improve separation. A lower temperature increases the retention time, allowing for more interaction between the analytes and the stationary phase, which can enhance resolution.
-
Increase Temperature for Efficiency and Shorter Runtimes: If you are looking to shorten analysis times and improve peak efficiency (narrower peaks), increasing the temperature is a good strategy. This approach is beneficial when you already have adequate resolution but want to optimize the method for higher throughput.
It is important to note that the effect of temperature on selectivity can be compound-specific, meaning that an increase in temperature might improve resolution for one pair of sulfones while worsening it for another. Therefore, empirical testing is crucial.
Q3: What are the signs that my column temperature is not optimal for sulfone separation?
Several common chromatographic problems can indicate that your column temperature needs adjustment:
-
Poor Resolution or Co-elution: The most obvious sign is the incomplete separation of your target sulfone peaks from each other or from other components in the sample matrix.
-
Inconsistent Retention Times: Fluctuations in column temperature, even due to changes in the ambient lab environment, can cause retention times to drift between runs, affecting the reproducibility of your results. Using a column oven is highly recommended to maintain a stable temperature.
-
Poor Peak Shape: Asymmetrical peaks, such as those exhibiting tailing or fronting, can sometimes be improved by optimizing the temperature. Temperature gradients across the column are a known cause of peak distortion.
-
High Backpressure: If the system backpressure is excessively high, increasing the column temperature can be an effective way to reduce it by lowering the mobile phase viscosity.
Q4: Can adjusting the column temperature help with peak tailing for my sulfone analysis?
Yes, adjusting the temperature can sometimes mitigate peak tailing. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with active silanol (B1196071) groups on a silica-based column. Increasing the temperature can provide the analyte molecules with enough energy to overcome these secondary interactions more quickly, resulting in a more symmetrical peak shape. However, peak tailing can also be caused by other factors like column contamination, mismatched sample solvent, or operating at an incorrect mobile phase pH.
Data Summary: Impact of Temperature on Key Chromatographic Parameters
The following table summarizes the general effects of adjusting column temperature on critical parameters in HPLC. The exact quantitative changes will depend on the specific analytes, column, and mobile phase used.
| Parameter | Effect of Decreasing Temperature | Effect of Increasing Temperature | Rationale |
| Resolution | Often improves | May improve or decrease | Increased interaction time with stationary phase at lower temperatures can enhance separation. Changes in selectivity at higher temperatures can also alter resolution. |
| Retention Time | Increases | Decreases | Lower temperature increases mobile phase viscosity and reduces analyte kinetic energy, leading to longer retention. |
| Peak Width | May broaden | Generally narrows | Higher temperatures lead to faster diffusion and more efficient mass transfer, resulting in sharper peaks. |
| Backpressure | Increases | Decreases | Mobile phase viscosity is lower at higher temperatures, reducing flow resistance. |
| Analysis Time | Longer | Shorter | Directly correlated with retention time. |
Experimental Protocol: Optimizing Column Temperature for Sulfone Separation
This protocol outlines a systematic approach to determine the optimal column temperature for separating a critical pair of sulfone peaks.
Objective: To evaluate the effect of column temperature on the resolution of two or more sulfone analytes and identify the optimal temperature for separation.
Materials:
-
HPLC or UHPLC system with a thermostatted column compartment (column oven).
-
Analytical column suitable for your sulfone analysis.
-
Mobile phase, prepared and degassed.
-
A standard solution containing the sulfone analytes of interest.
Methodology:
-
Initial Setup:
-
Install the analytical column in the column oven.
-
Equilibrate the entire system with the mobile phase at a starting temperature (e.g., 30°C) until a stable baseline is achieved. Ensure the flow rate is set to your method's standard.
-
-
Temperature Screening:
-
Set the column oven to the first temperature to be tested (e.g., 25°C). Allow the system to fully equilibrate for at least 15-20 minutes after the oven indicates the temperature has been reached.
-
Inject the sulfone standard solution and record the chromatogram.
-
Increase the temperature in systematic increments (e.g., 5°C or 10°C steps). At each new temperature, repeat the equilibration and injection steps. A typical range to screen might be 25°C to 60°C, but do not exceed the maximum recommended temperature for your column.
-
-
Data Analysis:
-
For each chromatogram, identify the peaks corresponding to your sulfone analytes.
-
Calculate the following parameters at each temperature:
-
Retention time (t_R) for each peak.
-
Resolution (R_s) between the critical peak pair(s).
-
Peak asymmetry or tailing factor for each peak.
-
System backpressure.
-
-
-
Optimization:
-
Plot the resolution (R_s) as a function of temperature.
-
Identify the temperature that provides the best resolution for the critical pair. Sometimes a "resolution map" will show an optimal temperature with resolution decreasing at both higher and lower temperatures.
-
Consider the trade-offs. The temperature that gives the highest resolution might also result in a very long analysis time. Select a temperature that provides adequate resolution (typically R_s ≥ 1.5) within an acceptable run time.
-
-
Method Validation:
-
Once an optimal temperature is selected, perform several replicate injections to confirm the reproducibility of the retention times and resolution.
-
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting poor peak separation for sulfones, with a focus on the role of column temperature.
Caption: Troubleshooting workflow for sulfone peak separation.
References
Technical Support Center: Resolving Rabeprazole and Rabeprazole Sulfone Peaks using Gradient Elution HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of rabeprazole (B1678785) and its critical impurity, rabeprazole sulfone, using gradient elution High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are rabeprazole and this compound?
A1: Rabeprazole is a proton pump inhibitor used to suppress gastric acid secretion. This compound (also known as Rabeprazole EP Impurity A or USP Related Compound D) is a significant impurity and metabolite of rabeprazole that must be monitored to ensure the safety and efficacy of the drug product.[1][2][3][4]
Q2: Why is a gradient elution method typically used for rabeprazole and its impurities?
A2: A gradient elution is generally preferred for separating rabeprazole and its various impurities because of the wide range of polarities among these compounds. A gradient method allows for better resolution and the elution of all relevant substances within a reasonable timeframe.[5]
Q3: What is a common HPLC column and mobile phase for this separation?
A3: A reversed-phase C18 column, such as a Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm), is frequently used.[6][7] The mobile phase typically consists of a buffer solution (like 0.025 M potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile (B52724), delivered in a gradient.[6][7][8]
Q4: What is the typical UV detection wavelength for analyzing rabeprazole and this compound?
A4: A UV detection wavelength between 280 nm and 285 nm generally provides good sensitivity for both rabeprazole and its common impurities, including this compound.[5][7][8][9]
Q5: What are the acceptance criteria for peak resolution between rabeprazole and this compound?
A5: According to system suitability requirements, the resolution between the rabeprazole peak and any closely eluting impurity peak, such as this compound, should be a minimum of 1.5 to ensure accurate quantification.[6]
Experimental Protocol: Gradient Elution HPLC for Rabeprazole and Impurities
This protocol outlines a typical stability-indicating HPLC method for the determination of rabeprazole and its related substances.
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase A | 0.025 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4, and Acetonitrile (90:10 v/v)[6][7] |
| Mobile Phase B | Acetonitrile and Water (90:10 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[7][9] |
| Detection Wavelength | 280 nm[6][7] |
| Column Temperature | 30 °C[7][9] |
| Injection Volume | 10-20 µL[7][9] |
| Diluent | A 1:1 mixture of acetonitrile and 0.001 mol/L aqueous sodium hydroxide (B78521) solution.[10] |
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 30 | 50 | 50 |
| 40 | 20 | 80 |
| 45 | 100 | 0 |
| 55 | 100 | 0 |
Note: This is an exemplary gradient program. The actual gradient may need to be optimized based on the specific separation requirements.
Sample Preparation
-
Standard Solution: Prepare a stock solution of rabeprazole reference standard in the diluent.
-
Impurity Stock Solution: Prepare a stock solution containing this compound and other relevant impurities in the diluent.
-
System Suitability Solution: A mixed solution containing rabeprazole and its impurities at appropriate concentrations.[6]
-
Sample Solution: For tablet dosage forms, weigh and crush a number of tablets. Transfer a quantity of powder equivalent to 25 mg of rabeprazole sodium into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the final volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[11]
Troubleshooting Guides
This section addresses common issues encountered during the separation of rabeprazole and this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Rabeprazole and this compound Peaks | 1. Suboptimal mobile phase composition or pH.[1] 2. Inappropriate gradient slope.[11] 3. Loss of column efficiency.[11] | 1. Adjust the pH of the aqueous buffer; small changes can significantly impact selectivity.[1] 2. Make the gradient shallower (slower increase in organic solvent concentration) to improve separation of closely eluting peaks.[1][11] 3. Try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[1] 4. Replace the column if it is old or has been fouled.[11] |
| Peak Tailing (especially for Rabeprazole) | 1. Secondary interactions between the basic rabeprazole molecule and acidic silanol (B1196071) groups on the silica-based column.[12] 2. Inappropriate mobile phase pH.[12] 3. Column overload.[12] | 1. Add a competing base like triethylamine (B128534) (e.g., 0.1%) to the mobile phase to mask the silanol groups.[12] 2. Increase the buffer concentration to enhance ionic strength and minimize silanol interactions.[12] 3. Lower the sample concentration or injection volume.[9] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation, especially buffer pH.[9] 2. Fluctuations in column temperature.[9] 3. Insufficient column equilibration before injection.[9] 4. Pump issues (leaks, faulty check valves).[9] | 1. Prepare fresh mobile phase daily and ensure accurate pH measurement.[9] 2. Use a column oven to maintain a stable temperature.[9] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each run.[7] 4. Inspect the pump for leaks and ensure proper functioning of check valves.[13] |
| Ghost Peaks | 1. Contamination in the mobile phase, diluent, or HPLC system.[9] 2. Carryover from a previous injection. | 1. Use high-purity HPLC grade solvents and filter all mobile phase components.[5] 2. Run blank gradients (injecting only the diluent) to identify the source of contamination.[9] 3. Flush the injector and column with a strong solvent.[13] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution between rabeprazole and this compound.
Troubleshooting workflow for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 117976-47-3 | LGC Standards [lgcstandards.com]
- 3. Rabeprazole EP Impurity A | 117976-47-3 | SynZeal [synzeal.com]
- 4. This compound | C18H21N3O4S | CID 11740183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. benchchem.com [benchchem.com]
- 10. CN112834628A - Method for determining rabeprazole sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ijsdr.org [ijsdr.org]
dealing with matrix effects in rabeprazole sulfone bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the bioanalysis of rabeprazole (B1678785) sulfone.
Troubleshooting Guide
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting endogenous components from the biological matrix, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and mitigating these effects during the analysis of rabeprazole sulfone.
Common Issues and Solutions
| Issue | Potential Cause (Related to Matrix Effects) | Recommended Solutions |
| Poor Sensitivity or Inconsistent Results | Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1] | 1. Optimize Sample Preparation: Improve the cleanup procedure to remove interfering components. Consider switching from protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] 2. Review Internal Standard (IS): Use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, providing reliable correction. If a SIL-IS is unavailable, use a structural analog with similar physicochemical properties.[1] 3. Chromatographic Optimization: Modify the LC method to separate this compound from the region of ion suppression. Adjusting the gradient or changing the analytical column can alter selectivity.[1] |
| Poor Reproducibility and Accuracy | Variable Matrix Effects: The composition of the biological matrix can vary between subjects or samples, leading to inconsistent ion suppression or enhancement and, therefore, poor reproducibility and accuracy. | 1. Thorough Method Validation: Evaluate matrix effects during method validation by testing at least six different lots of the biological matrix.[2] 2. Use of an Appropriate Internal Standard: A suitable internal standard is crucial to compensate for variability in matrix effects between samples. A SIL-IS is the most effective choice. |
| Ion Enhancement Observed | Co-eluting Enhancers: Some matrix components can enhance the ionization of this compound, leading to artificially high results. | 1. Improved Chromatographic Separation: Optimize the chromatography to separate the analyte from the enhancing components. 2. Matrix Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to account for consistent enhancement effects. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix. This interference can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise quantification. In plasma or serum samples, phospholipids are a primary cause of matrix effects.
Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?
A2: The presence of matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): A constant flow of this compound solution is introduced into the mobile phase after the analytical column. The injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at specific retention times.
-
Quantitative Assessment (Post-Extraction Spike): This is a common method used to calculate the Matrix Factor (MF) . It involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a robust method, the MF should ideally be between 0.75 and 1.25.
-
Q3: What is the best type of internal standard to use for this compound analysis to compensate for matrix effects?
A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte response. If a SIL-IS is not available, a structural analog (e.g., another proton pump inhibitor metabolite) can be used, but it may not compensate for matrix effects as effectively.
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A4: The choice of sample preparation technique significantly impacts the extent of matrix effects.
-
Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing interfering matrix components like phospholipids, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an organic solvent, leaving many matrix components behind. The choice of solvent and pH are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides a more thorough cleanup of the sample. By using an appropriate sorbent and optimized wash and elution steps, a cleaner extract can be obtained, leading to reduced matrix interference.
Quantitative Data Summary
The following tables summarize typical performance data for the bioanalysis of rabeprazole and its metabolites, including the sulfone, using different sample preparation methods. This data can be used as a benchmark for your own experiments.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte(s) | Rabeprazole enantiomers, Rabeprazole-thioether, and this compound | Rabeprazole | Rabeprazole enantiomers |
| Reported Recovery | > 91.8% | ~72.3% | Not explicitly stated, but matrix effects were found to be not apparent with an appropriate IS. |
| Matrix Effect Assessment | High selectivity observed. | - | Not apparent for each enantiomer and internal standard (esomeprazole). |
| Advantages | High recovery, excellent removal of interferences. | Good selectivity, relatively low cost. | Simple, fast. |
| Disadvantages | Can be more time-consuming and costly than LLE or PPT. | Can be labor-intensive, may form emulsions. | Prone to significant matrix effects due to insufficient cleanup. |
Table 2: Example LC-MS/MS Parameters for Rabeprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Rabeprazole | 360.3 | 242.1 | Omeprazole | 346.1 | 198.1 |
| This compound (referred to as Rabeprazole sulfoxide (B87167) in some literature) | 376.2 | 240.1 | Omeprazole | 346.1 | 198.1 |
| Desmethyl Rabeprazole | 346.2 | 228.2 | Omeprazole | 346.1 | 198.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. The information in this table is compiled from a study on rabeprazole and its metabolites.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the simultaneous determination of rabeprazole enantiomers and its metabolites, including this compound, in human plasma.
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution (e.g., omeprazole-thioether).
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on methods developed for rabeprazole.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard.
-
pH Adjustment & Extraction: Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer) to adjust the pH. Add 2.5 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and tert-Butyl methyl ether).
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
preventing rabeprazole degradation to sulfone in analytical samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of rabeprazole (B1678785) to rabeprazole sulfone in analytical samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of rabeprazole, leading to the formation of this compound.
| Issue | Potential Cause | Recommended Solution |
| An unexpected peak corresponding to this compound is observed in the chromatogram. | Oxidative Stress: The sulfoxide (B87167) group in rabeprazole is susceptible to oxidation, leading to the formation of this compound.[1] This can be exacerbated by exposure to oxidizing agents, such as hydrogen peroxide, or even atmospheric oxygen over time. | Minimize sample exposure to air. Prepare samples fresh and analyze them promptly. If the use of an oxidizing agent is part of a forced degradation study, be aware that this compound is an expected degradation product.[2] |
| Base-Catalyzed Hydrolysis: Rabeprazole can degrade to this compound under basic conditions, especially at elevated temperatures.[1] | While rabeprazole is more stable in alkaline conditions than acidic ones, prolonged exposure to strongly basic solutions (e.g., 0.5 M NaOH) and heat should be avoided during sample preparation.[2] If a basic pH is required, conduct the preparation at room temperature or below and analyze the sample as quickly as possible. | |
| Metabolic Conversion: this compound is a known metabolite of rabeprazole, formed by the cytochrome P450 (CYP) isoform CYP3A.[3] If analyzing biological samples, the presence of the sulfone may be due to metabolism rather than sample degradation. | For pharmacokinetic or toxicokinetic studies, the presence of this compound is often expected.[4] Ensure the analytical method is validated to quantify both the parent drug and its metabolites. | |
| Rabeprazole peak area is decreasing over time, with a corresponding increase in the sulfone peak. | Sample Instability: Rabeprazole is known to be unstable under various conditions, including acidic pH, oxidative stress, and thermal stress.[1][2][5] | Prepare and store sample solutions in alkaline conditions (pH > 8.0) to minimize degradation.[6] For analyses in acidic media, perform sample preparation rapidly and at low temperatures.[6] Use amber vials to protect samples from light.[7] |
| Inconsistent quantification of rabeprazole across different sample preparations. | Variable pH: Since rabeprazole's stability is highly pH-dependent, minor variations in the pH of sample diluents or mobile phases can lead to inconsistent degradation rates.[8][9] | Strictly control the pH of all solutions. Use buffers to maintain a consistent pH, especially for the mobile phase in HPLC analysis.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of rabeprazole to this compound?
A1: The conversion of rabeprazole to this compound primarily occurs through two pathways:
-
Oxidation: The sulfoxide group of rabeprazole is readily oxidized to a sulfone. This is a common degradation pathway for benzimidazole (B57391) sulfoxides.[1]
-
Base-catalyzed hydrolysis: Under basic conditions, particularly at elevated temperatures, rabeprazole can undergo hydrolysis which can lead to the formation of this compound.[1]
Q2: How does pH affect the stability of rabeprazole in analytical samples?
A2: Rabeprazole is highly unstable in acidic environments (pH < 7).[6][10] In acidic conditions, it undergoes rapid degradation to various products, including rabeprazole thioether.[6] It is significantly more stable in alkaline conditions (pH > 8.0).[6][7] Therefore, maintaining an alkaline pH during sample preparation and storage is crucial to prevent degradation.
Q3: What are the ideal storage conditions for rabeprazole analytical samples?
A3: To minimize the degradation of rabeprazole to its sulfone and other degradants, samples should be stored under the following conditions:
-
pH: In an alkaline buffer (pH > 8.0).[6]
-
Temperature: At low temperatures, such as -20°C for long-term storage.[10] For short-term storage (e.g., 24 hours), room temperature may be acceptable if the sample is in a stabilized solution.[10]
-
Light: Protected from light by using amber vials or storing in the dark.[7]
Q4: Can the choice of analytical column and mobile phase help in preventing degradation?
A4: While the primary prevention of degradation occurs during sample preparation and storage, the analytical method itself can be optimized to minimize on-column degradation and ensure accurate quantification. Using a mobile phase with an alkaline pH (e.g., pH 7.6 or higher) can help maintain the stability of rabeprazole during chromatographic separation.[7] The column chemistry and temperature should also be optimized for good peak shape and resolution from any potential degradants.[11]
Experimental Protocols
Protocol 1: Preparation of Stabilized Rabeprazole Samples from Plasma
This protocol is designed to minimize the degradation of rabeprazole in plasma samples during preparation for HPLC analysis.
-
Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Stabilization: Immediately after separation, transfer the plasma to a clean tube and stabilize it. For instance, some methods use acetic acid and ascorbic acid for stabilization in plasma.[12]
-
Extraction:
-
To a known volume of plasma, add a protein precipitating agent like acetonitrile (B52724) or perform a liquid-liquid extraction with a solvent such as tert-butyl methyl ether.[10][12]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[10]
-
Reconstitute the residue in the mobile phase, ensuring the pH is alkaline to maintain stability.
-
-
Analysis: Inject the reconstituted sample into the HPLC system for analysis.
Protocol 2: Forced Degradation Study - Oxidative Conditions
This protocol is used to intentionally degrade rabeprazole to produce this compound for method validation and identification purposes.
-
Sample Preparation: Prepare a stock solution of rabeprazole sodium in a suitable diluent.
-
Oxidative Stress:
-
Quenching (if necessary): Stop the reaction by adding a quenching agent or by dilution.
-
Final Dilution: Make up the volume to the mark with the diluent and mix well.
-
Analysis: Inject the sample into the HPLC system to analyze the degradation products, with the major peak expected to be this compound (often referred to as Impurity-4).[1][2]
Visualizations
Caption: Degradation pathways of rabeprazole to this compound.
Caption: Workflow for preventing rabeprazole degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of Rabeprazole Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rabeprazole and Esomeprazole Metabolism for Researchers and Drug Development Professionals
An in-depth guide to the metabolic pathways, enzymatic kinetics, and pharmacogenomic considerations of two leading proton pump inhibitors.
This guide provides a detailed comparative analysis of the metabolism of rabeprazole (B1678785) and esomeprazole (B1671258), two widely prescribed proton pump inhibitors (PPIs). Understanding the nuances of their metabolic profiles is critical for researchers, scientists, and drug development professionals in optimizing therapeutic strategies, predicting drug-drug interactions, and designing novel gastrointestinal therapies. This report synthesizes experimental data on their metabolic pathways, the influence of cytochrome P450 (CYP) enzymes, and the impact of genetic polymorphisms.
Key Metabolic Differences at a Glance
Rabeprazole and esomeprazole, while both effective in reducing gastric acid secretion, exhibit distinct metabolic profiles. The primary distinction lies in their differing reliance on the polymorphic CYP2C19 enzyme. Rabeprazole is characterized by a significant non-enzymatic conversion to rabeprazole-thioether, rendering its overall metabolism less dependent on CYP2C19.[1][2][3][4][5][6] In contrast, esomeprazole, the S-isomer of omeprazole, is more extensively metabolized by CYP2C19.[7][8][9][10][11][12] This fundamental difference has significant implications for inter-individual variability in drug exposure and clinical efficacy.
Metabolic Pathways and Enzymatic Contribution
Both rabeprazole and esomeprazole are extensively metabolized in the liver, primarily by the cytochrome P450 system.[8][13] The key enzymes involved are CYP2C19 and CYP3A4.[1][9][14]
Rabeprazole Metabolism: A notable feature of rabeprazole's metabolism is its dual pathway. A substantial portion is converted non-enzymatically to a thioether metabolite.[1][2][3][5][14] The enzymatic pathway involves CYP2C19-mediated demethylation and CYP3A4-mediated sulfoxidation.[3][14] This dual metabolic route contributes to its more predictable pharmacokinetic profile across populations with varying CYP2C19 activity.[1]
Esomeprazole Metabolism: Esomeprazole is primarily metabolized by CYP2C19 to form hydroxy and desmethyl metabolites.[8][9] CYP3A4 is responsible for the formation of the sulphone metabolite.[8] The metabolites of esomeprazole are considered inactive.[8][11] Due to its greater dependence on CYP2C19, the pharmacokinetics of esomeprazole are more susceptible to genetic variations in this enzyme.[7][15][16]
Quantitative Comparison of Pharmacokinetic Parameters
The differing metabolic pathways of rabeprazole and esomeprazole lead to distinct pharmacokinetic profiles, particularly when considering the genetic polymorphism of CYP2C19. The following tables summarize key pharmacokinetic parameters from various studies.
Table 1: Influence of CYP2C19 Genotype on Rabeprazole Pharmacokinetics (Single 20 mg dose)
| CYP2C19 Genotype | AUC (ng·h/mL) | Cmax (ng/mL) | t1/2 (h) |
| Homozygous Extensive Metabolizers (homEMs) | 553.8 ± 201.1 | 310.5 ± 93.4 | 1.3 ± 0.4 |
| Heterozygous Extensive Metabolizers (hetEMs) | 667.1 ± 235.2 | 345.6 ± 103.7 | 1.5 ± 0.5 |
| Poor Metabolizers (PMs) | 996.9 ± 345.6 | 443.9 ± 123.5 | 2.3 ± 0.7 |
Data adapted from a study on the enantioselective disposition of rabeprazole.[3]
Table 2: In Vitro Metabolic Parameters of Rabeprazole and its Thioether Metabolite in Human Liver Microsomes
| Substrate | Product | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| Rabeprazole-thioether | (R)-rabeprazole | CYP3A4 | 6.6 | 92 |
| Rabeprazole-thioether | (S)-rabeprazole | CYP3A4 | 5.1 | 21 |
| Rabeprazole-thioether | Desmethylrabeprazole-thioether | CYP2C19 | 5.1 | 600 (pmol/min/nmol P450) |
| Rabeprazole-thioether | Desmethylrabeprazole-thioether | CYP2D6 | 15.1 | 736 (pmol/min/nmol P450) |
Data adapted from a study on the stereoselective metabolism of rabeprazole-thioether.[17]
Table 3: Comparative Inhibitory Potency (Ki) of PPIs on CYP2C19 Activity in Human Liver Microsomes
| PPI | Ki (µM) |
| Lansoprazole | 0.4 - 1.5 |
| Omeprazole | 2 - 6 |
| Esomeprazole | ~8 |
| Pantoprazole | 14 - 69 |
| Rabeprazole | 17 - 21 |
Data from an in vitro study comparing the inhibitory effects of various PPIs on cytochrome P450 activities.[18]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess the pharmacokinetics and in vitro metabolism of rabeprazole and esomeprazole.
In Vitro Metabolism Studies with Human Liver Microsomes
A common experimental approach to investigate the in vitro metabolism of these compounds involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes.
Objective: To determine the metabolic stability, identify metabolites, and characterize the kinetics of the enzymes involved in the metabolism of rabeprazole and esomeprazole.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Rabeprazole or Esomeprazole
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, ticlopidine (B1205844) for CYP2C19) to identify the contribution of individual enzymes
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for analysis
Procedure:
-
Incubation: A reaction mixture containing HLMs, the PPI, and buffer is pre-warmed.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The concentrations of the parent drug and its metabolites are quantified using a validated HPLC-MS/MS method.
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate metabolic stability (half-life, intrinsic clearance). The formation of metabolites over time is used to determine enzyme kinetics (Km and Vmax).
Clinical Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of rabeprazole and esomeprazole in human subjects, often stratified by CYP2C19 genotype.
Study Design: Typically, these are randomized, crossover studies involving healthy volunteers.
Procedure:
-
Subject Recruitment: Healthy volunteers are screened and genotyped for CYP2C19 polymorphisms.
-
Drug Administration: Subjects receive a single oral dose of either rabeprazole or esomeprazole.
-
Blood Sampling: Blood samples are collected at predefined time points over a 24-hour period.
-
Plasma Analysis: Plasma is separated, and the concentrations of the parent drug and its metabolites are measured using a validated analytical method (e.g., HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC, Cmax, and elimination half-life (t1/2).
-
Washout Period: After a washout period, subjects receive the other drug, and the process is repeated.
Conclusion
The metabolism of rabeprazole and esomeprazole, while sharing the involvement of CYP2C19 and CYP3A4, exhibits crucial differences. Rabeprazole's significant non-enzymatic metabolic pathway makes it less susceptible to the effects of CYP2C19 genetic polymorphisms, leading to more consistent pharmacokinetics among individuals.[1][4][6] Esomeprazole's metabolism is more heavily reliant on CYP2C19, resulting in greater inter-individual variability in drug exposure, which can impact clinical outcomes.[7][15][16] For drug development professionals, these metabolic distinctions are vital considerations in the design of new chemical entities targeting acid-related disorders, as well as in the personalization of treatment regimens for existing PPIs. The experimental protocols outlined provide a framework for the continued investigation and characterization of the metabolic profiles of novel drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the acid-inhibitory effects of esomeprazole and rabeprazole in relation to pharmacokinetics and CYP2C19 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 12. Esomeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Review article: the pharmacokinetics of rabeprazole in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rabeprazole - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. pure.eur.nl [pure.eur.nl]
- 17. Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Rabeprazole Sulfone Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final product. Rabeprazole (B1678785), a proton pump inhibitor, can contain several process-related impurities and degradation products, with rabeprazole sulfone being a significant one. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound as an impurity, alongside an alternative method for broader impurity profiling. The information is synthesized from peer-reviewed studies to offer an objective comparison supported by experimental data.
Executive Summary
Accurate and precise analytical methods are essential for monitoring impurities like this compound. This guide details a stability-indicating reversed-phase HPLC (RP-HPLC) method specifically validated for the determination of rabeprazole and its related substances, including the sulfone impurity. For comparison, an alternative HPLC method is also presented. The primary method demonstrates robust performance in terms of specificity, linearity, accuracy, and precision, making it highly suitable for quality control and stability studies. This guide will delve into the quantitative performance and detailed experimental protocols of these methods.
Performance Comparison of Validated HPLC Methods
The following table summarizes the key validation parameters for two distinct HPLC methods used for the analysis of rabeprazole and its impurities. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | Method 1: Stability-Indicating RP-HPLC for Rabeprazole and Impurities[1][2][3] | Method 2: RP-HPLC for Rabeprazole and Related Substances[4] |
| Linearity Range | LOQ to 1.50 μg/mL for impurities[1] | 0.4 to 4.0 µg/mL for rabeprazole and impurities |
| Correlation Coefficient (r²) | > 0.99 for all impurities | > 0.99 for rabeprazole and impurities |
| Accuracy (% Recovery) | 92.0% to 109.1% for impurities | Not explicitly stated for sulfone impurity |
| Precision (% RSD) | < 3.0% for repeatability and intermediate precision | Not explicitly stated for sulfone impurity |
| Limit of Detection (LOD) | Not explicitly stated for sulfone impurity | Not explicitly stated for sulfone impurity |
| Limit of Quantitation (LOQ) | Specified for impurities | Not explicitly stated for sulfone impurity |
| Specificity | Well-resolved peaks for all impurities and degradation products | Specificity confirmed by peak purity of >99% |
Experimental Protocols
Detailed methodologies for the primary validated HPLC method are provided below. These protocols are crucial for reproducing the experimental results and for implementation in a laboratory setting.
Method 1: Stability-Indicating RP-HPLC Method for Rabeprazole and its Impurities
This method is designed to be stability-indicating, meaning it can effectively separate the active ingredient from its degradation products and process-related impurities.
Chromatographic Conditions:
-
Column: Waters Symmetry Shield RP18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: A mixture of 0.025 M KH2PO4 buffer and 0.1% triethylamine (B128534) in water (pH adjusted to 6.4 with phosphoric acid) and acetonitrile (B52724) in the ratio of 90:10 (v/v).
-
Mobile Phase B: A mixture of acetonitrile and water in the ratio of 90:10 (v/v).
-
Gradient Program: A gradient elution program is utilized for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
System Suitability:
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. Parameters such as theoretical plates, tailing factor, and resolution between rabeprazole and its impurities should be monitored.
Visualizing the Workflow
To better understand the logical flow of validating an HPLC method for impurity analysis, the following diagram illustrates the key stages involved, from initial method development to full validation according to ICH guidelines.
Caption: A logical workflow for the validation of an HPLC method.
Relationship between Rabeprazole and its Sulfone Impurity
The following diagram illustrates the chemical relationship between rabeprazole and its sulfone impurity, which is formed through oxidation.
Caption: Formation of this compound from rabeprazole.
Conclusion
The presented stability-indicating RP-HPLC method provides a reliable and robust solution for the quantification of this compound and other related impurities in rabeprazole drug substances and products. The detailed experimental protocol and the comprehensive validation data demonstrate its suitability for routine quality control analysis and stability studies. When compared to other methods, its proven stability-indicating nature is a significant advantage, ensuring that all potential degradation products are effectively separated and quantified. The choice of an analytical method should always be based on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the sample matrix.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
Cross-Validation of Analytical Methods for Rabeprazole Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of rabeprazole (B1678785) and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. The primary metabolites of rabeprazole include rabeprazole thioether, rabeprazole sulfone, and desmethyl rabeprazole thioether.
Comparative Analysis of Bioanalytical Methods
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of rabeprazole and its metabolites. LC-MS/MS methods generally offer superior sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations are expected.[1][2] HPLC and UPLC methods, often coupled with UV detection, are robust and widely accessible for the analysis of bulk drug and pharmaceutical formulations.[3][4]
The choice of method often depends on the biological matrix, the required sensitivity, and the available instrumentation. For instance, a highly sensitive LC-MS/MS method has been validated for the simultaneous determination of rabeprazole enantiomers and their four metabolites in beagle dog plasma.[5] Another sensitive column-switching HPLC method with UV detection was developed for the simultaneous determination of rabeprazole and its active metabolite, rabeprazole thioether, in human plasma.[6]
The following tables summarize the performance characteristics of different analytical methods for the quantification of rabeprazole and its key metabolites.
Table 1: Performance Comparison of LC-MS/MS Methods for Rabeprazole Metabolites
| Analyte(s) | Method | Matrix | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Rabeprazole Enantiomers, Rabeprazole Thioether, this compound, Desmethyl Rabeprazole Enantiomers | Chiral LC-MS/MS | Beagle Dog Plasma | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Rabeprazole | LC-MS/MS | Human Plasma | 1 - 1000 | 1 | Acceptable | Acceptable | >90.0 | [1] |
| Rabeprazole | Ultra-Fast LC-MS/MS | Human Plasma | 0.1 - 150 | 0.1 | -3.33 to 10.00 | <10 | ~70 | [2] |
| Rabeprazole, Levosulpiride (B1682626), Esomeprazole | UPLC-MS/MS | Human Plasma | 0.1 - 2000 | 0.1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [7] |
| Desmethyl Rabeprazole Thioether, Rabeprazole, Rabeprazole Thioether | LC-MS/MS | Human Urine | 0.05 - 100 | 0.05 | Not explicitly stated | <4.5 | 95.4 - 99.0 | [8] |
Table 2: Performance Comparison of HPLC and UPLC Methods
| Analyte(s) | Method | Matrix | Linearity | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Rabeprazole and its impurities | HPLC | Bulk Drug | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Rabeprazole and its impurities | UPLC | Bulk Drug | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
| Rabeprazole Enantiomers, Rabeprazole Thioether, this compound | HPLC | Human Plasma | 5-1000 (1a, 1b, 3), 10-1000 (2) | 5 (1a, 1b, 3), 10 (2) | Within 8.4 | <7.8 | >91.8 | [9] |
| Rabeprazole, Rabeprazole Thioether | Column-switching HPLC | Human Plasma | 1-1000 (Rabeprazole), 3-500 (Thioether) | 1 (Rabeprazole), 3 (Thioether) | Not specified | <6.5 (Intra-day), <5.3 (Inter-day) | 78.0 (Rabeprazole), 88.3 (Thioether) | [6] |
| Rabeprazole, Pantoprazole, Itopride | RP-HPLC | Combined Dosage Forms | 2.5-25 µg/mL (Rabeprazole) | 2.5 µg/mL | Close to 100 | <5 | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and chromatographic analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for HPLC Analysis of Rabeprazole Metabolites in Human Plasma[9]
-
Objective: To extract rabeprazole enantiomers and their metabolites from human plasma with high recovery and selectivity.
-
Procedure:
-
Condition an Oasis HLB cartridge.
-
Load 100 µL of human plasma onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
-
Sample Preparation: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis[1]
-
Objective: To extract rabeprazole from human plasma for sensitive quantification.
-
Procedure:
-
To a plasma sample, add the internal standard (e.g., omeprazole).
-
Add an extraction solvent mixture (e.g., n-hexane–dichloromethane–isopropanol).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Chromatographic Conditions: Chiral HPLC Method[9]
-
Instrument: High-Performance Liquid Chromatograph.
-
Column: Chiral CD-Ph column.
-
Mobile Phase: 0.5 M NaClO4-acetonitrile (6:4, v/v).
-
Flow Rate: Not specified.
-
Detection: UV detector.
Chromatographic Conditions: UPLC-MS/MS Method[7]
-
Instrument: Ultra-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: Not specified.
-
Mobile Phase: Gradient elution.
-
Flow Rate: Not specified.
-
Detection: Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Run Time: 1.00 min.
Visualizing the Workflow and Metabolic Pathway
Understanding the experimental workflow and the metabolic fate of rabeprazole is essential for method development and data interpretation.
Caption: Generalized workflow for the bioanalytical quantification of drug metabolites.
Caption: Simplified metabolic pathway of rabeprazole.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of rabeprazole enantiomers and their four metabolites after intravenous administration in beagle dogs by a stereoselective HPLC-MS/MS method and its application in pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
The Influence of CYP2C19 Genotype on Rabeprazole Metabolism: A Focus on the Sulfone Metabolite
A comprehensive review of current literature reveals a nuanced relationship between CYP2C19 genetic variants and the pharmacokinetics of rabeprazole (B1678785). While the disposition of the parent drug is influenced by CYP2C19 genotype, the formation of its sulfone metabolite is primarily attributed to a different cytochrome P450 enzyme, CYP3A4. This guide synthesizes the available experimental data to clarify these metabolic pathways and explain the current understanding of how genetic variations in CYP2C19 impact rabeprazole's metabolic profile.
Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver. The primary metabolic pathways involve several enzymes, with the cytochrome P450 system playing a significant role. Genetic polymorphisms in the genes encoding these enzymes can lead to inter-individual variability in drug exposure and response. For rabeprazole, the focus has largely been on the influence of CYP2C19, an enzyme known for its genetic variability, which categorizes individuals into poor, intermediate, and extensive metabolizers.
However, when specifically considering the rabeprazole sulfone metabolite, the available evidence points to CYP3A4 as the principal enzyme responsible for its formation[1][2]. While the plasma concentrations of the parent drug, rabeprazole, are affected by CYP2C19 genotype, with poor metabolizers exhibiting higher exposure[3][4], there is a lack of direct clinical data comparing the levels of this compound across different CYP2C19 genotypes. This suggests that the metabolic pathway leading to this compound is less dependent on CYP2C19 activity.
Rabeprazole Metabolic Pathways
Rabeprazole is metabolized via both enzymatic and non-enzymatic pathways. The main metabolites are rabeprazole thioether and this compound. The formation of rabeprazole thioether is a non-enzymatic reduction, while the sulfone and desmethyl metabolites are formed by cytochrome P450 enzymes[5]. Specifically, CYP3A4 is responsible for the oxidation of rabeprazole to this compound, whereas CYP2C19 is primarily involved in the demethylation of rabeprazole[5][6].
The following diagram illustrates the metabolic pathways of rabeprazole:
Quantitative Data on Rabeprazole Pharmacokinetics by CYP2C19 Genotype
While data on this compound levels are not available, numerous studies have quantified the impact of CYP2C19 genotype on the pharmacokinetics of the parent drug, rabeprazole. This information is crucial for understanding the overall disposition of the drug. The following table summarizes representative data on rabeprazole pharmacokinetic parameters in individuals with different CYP2C19 genotypes.
| CYP2C19 Genotype | Pharmacokinetic Parameter | Value | Reference |
| Homozygous Extensive Metabolizers (homEM) | Rabeprazole Clearance | 13.9 L·h⁻¹ | [7][8] |
| Heterozygous Extensive Metabolizers (hetEM) | Rabeprazole Clearance | 11.5 L·h⁻¹ | [7][8] |
| Poor Metabolizers (PM) | Rabeprazole Clearance | 8.74 L·h⁻¹ | [7][8] |
| Homozygous Extensive Metabolizers (homEM) | (R)-rabeprazole AUC ratio vs. (S)-rabeprazole | 1.8 | [9] |
| Heterozygous Extensive Metabolizers (hetEM) | (R)-rabeprazole AUC ratio vs. (S)-rabeprazole | 2.2 | [9] |
| Poor Metabolizers (PM) | (R)-rabeprazole AUC ratio vs. (S)-rabeprazole | 2.4 | [9] |
Experimental Protocols
The quantification of rabeprazole and its metabolites in biological matrices is essential for pharmacokinetic studies. A common and robust method for this purpose is high-performance liquid chromatography (HPLC).
Protocol: Simultaneous Determination of Rabeprazole Enantiomers and Metabolites in Human Plasma by HPLC
This protocol provides a method for the simultaneous quantification of rabeprazole enantiomers, rabeprazole thioether, and this compound in human plasma[10][11].
1. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., omeprazole-thioether).
-
Perform solid-phase extraction using an Oasis HLB cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: Chiral CD-Ph
-
Mobile Phase: 0.5 M Sodium Perchlorate (NaClO₄) : Acetonitrile (6:4, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 282 nm
-
Injection Volume: 20 µL
3. Data Analysis:
-
Identify and quantify the enantiomers of rabeprazole and its metabolites based on their retention times and peak areas relative to the internal standard.
The following diagram illustrates the experimental workflow:
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rabeprazole-sulfone, 1MG | Labscoop [labscoop.com]
- 3. jwatch.org [jwatch.org]
- 4. Clinical impact of CYP2C19 polymorphism on the action of proton pump inhibitors: a review of a special problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective disposition of rabeprazole in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Genotoxic Profile of Rabeprazole and Its Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxicity assessment of rabeprazole (B1678785) and its impurities, with a particular focus on rabeprazole sulfone. The information is compiled from publicly available studies and regulatory guidelines to assist researchers and drug development professionals in understanding the potential genotoxic risks associated with this widely-used proton pump inhibitor.
Executive Summary
Rabeprazole, a substituted benzimidazole, is effective in treating acid-related gastrointestinal disorders. As with any pharmaceutical product, the control of impurities is a critical aspect of drug safety and regulatory compliance. This guide delves into the genotoxic evaluation of rabeprazole impurities, highlighting the methodologies used and presenting available data. A key study identified several process and degradation impurities of rabeprazole, including this compound. While direct and detailed public genotoxicity data for this compound is limited, the assessment of a co-identified impurity provides a valuable case study in applying modern genotoxicity testing strategies.
Regulatory Framework for Genotoxic Impurities
Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) M7 guideline, have established a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2] The core principle is to limit the lifetime cancer risk associated with such impurities. A key concept is the Threshold of Toxicological Concern (TTC), a level of exposure for a genotoxic impurity that is considered to be associated with a negligible risk.[3][4] For most genotoxic impurities, the TTC is set at 1.5 µ g/day .[3]
Comparative Genotoxicity of Rabeprazole Impurities
A pivotal study identified four impurities in rabeprazole sodium enteric-coated tablets, designated as impurities I, II, III, and IV. This compound was identified as impurity II (2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl]methyl sulfonyl]-benzimidazole).
The initial assessment involved in silico toxicology predictions using software like Derek and Sarah. This computational approach flags structural alerts that may indicate a potential for genotoxicity. In this study, impurity III (2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole) showed a structural alert, prompting further in vitro testing. While this compound (impurity II) was identified, the study did not report a structural alert for it, and thus it was not prioritized for the subsequent in vitro genotoxicity assays detailed in the publication.
The following table summarizes the available genotoxicity data for the studied rabeprazole impurity.
| Impurity | In Silico Prediction (Structural Alert) | Bacterial Reverse Mutation Assay (Ames Test) Result | Chromosomal Aberration Assay Result |
| Impurity III | Positive | Positive (significant increase in mutagenic colonies with and without S9 mix at 40-1000 μ g/plate ) | Positive (aberration rate >5% with and without S9 mix at 7.5-30 μg/mL) |
| This compound (Impurity II) | No alert reported | Data not publicly available | Data not publicly available |
Experimental Protocols
A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities. This typically includes a test for gene mutations in bacteria (Ames test) and an in vitro test for chromosomal damage in mammalian cells.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The test is conducted with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Commonly used cell lines include Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. The cells are treated with the test substance at various concentrations, both with and without metabolic activation (S9 mix). After a defined exposure period, the cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive result.
Visualizing the Assessment Process
The following diagrams illustrate the typical workflow for genotoxicity assessment and the logical relationship in the decision-making process.
Caption: Workflow for Genotoxicity Assessment of Pharmaceutical Impurities.
Caption: Decision Tree for Genotoxicity Assessment.
Conclusion and Future Perspectives
The genotoxicity assessment of rabeprazole impurities follows a well-established scientific and regulatory pathway. While a specific impurity has been identified as genotoxic through a combination of in silico and in vitro testing, leading to stringent control measures, the genotoxic potential of other impurities like this compound remains less clear from publicly available data. For drug development professionals, this underscores the importance of a comprehensive impurity profiling and a tiered approach to genotoxicity testing, as outlined in regulatory guidelines. Future research, potentially including the public disclosure of genotoxicity data for this compound, would provide a more complete picture and further ensure patient safety.
References
A Comparative Guide to Rabeprazole Sulfone and Other Proton Pump Inhibitor Sulfone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rabeprazole (B1678785) sulfone with the sulfone metabolites of other common proton pump inhibitors (PPIs), including omeprazole (B731), esomeprazole, lansoprazole, and pantoprazole. The information is supported by experimental data to assist in research and drug development.
Introduction to Proton Pump Inhibitor Metabolism
Proton pump inhibitors are a class of drugs that effectively reduce gastric acid secretion. They are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Two main isoenzymes are involved: CYP2C19 and CYP3A4. While CYP2C19 is primarily responsible for the hydroxylation and demethylation of PPIs, CYP3A4 is the key enzyme in the formation of their sulfone metabolites.[1][2][3]
Rabeprazole's metabolism is unique among PPIs due to a significant non-enzymatic pathway that converts it to rabeprazole thioether.[3] The enzymatic metabolism of rabeprazole to its demethylated form is handled by CYP2C19, and to rabeprazole sulfone by CYP3A4, though this enzymatic pathway is considered less dominant compared to other PPIs.[4] This distinction in metabolic pathways suggests potential differences in the pharmacokinetic profiles of their respective sulfone metabolites.
Metabolic Pathways of Proton Pump Inhibitors
The metabolic fate of PPIs is crucial in determining their efficacy and potential for drug-drug interactions. The following diagram illustrates the general metabolic pathways for rabeprazole and other common PPIs, highlighting the role of CYP3A4 in sulfone metabolite formation.
Comparative Pharmacokinetics of Sulfone Metabolites
The formation of sulfone metabolites is a common pathway for all PPIs, mediated by the CYP3A4 enzyme. However, the extent of this pathway and the subsequent pharmacokinetic profile of the sulfone metabolites can vary. The following table summarizes available pharmacokinetic data for the sulfone metabolites of rabeprazole and other PPIs. It is important to note that direct comparative studies are limited, and the data presented is collated from different sources.
| Metabolite | Parent Drug | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Study Population | Source |
| This compound | Rabeprazole | Data not available | Data not available | Data not available | - | [1] |
| Omeprazole Sulfone | Omeprazole | Data not available | Data not available | Data not available | - | - |
| Lansoprazole Sulfone | Lansoprazole | 66.6 ± 52.9 | 1.9 ± 0.8 | 231.9 ± 241.7 | Healthy Chinese Males | [4] |
Pharmacological Activity of Sulfone Metabolites
A crucial aspect in the comparison of drug metabolites is their pharmacological activity. For proton pump inhibitors, the primary therapeutic effect is the inhibition of the gastric H+/K+ ATPase (the proton pump).
Current evidence suggests that the sulfone metabolites of PPIs, including those of esomeprazole, lack antisecretory activity. While specific studies on the activity of this compound are limited, it is generally understood that the conversion to the sulfone form represents an inactivation pathway for PPIs. The active form of PPIs is a sulfenamide (B3320178) derivative, which is formed in the acidic environment of the parietal cells and covalently binds to the proton pump.
Experimental Protocols
Accurate quantification of PPIs and their metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method used.
Sample Preparation: Solid-Phase Extraction (SPE) of Plasma Samples
This protocol is a general method for extracting rabeprazole and its metabolites from human plasma.
Materials:
-
Oasis HLB SPE cartridges
-
Human plasma samples
-
Internal standard (e.g., omeprazole-thioether)
-
Water
-
Ethyl acetate (B1210297)
-
Centrifuge
-
Evaporator
Procedure:
-
Condition the SPE cartridge: Sequentially wash the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample: To 0.5 mL of plasma, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water, followed by 1 mL of a 5% methanol in water solution.
-
Elute the analytes: Elute the analytes with 1 mL of a mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantification by HPLC-MS/MS
The following provides a general framework for the chromatographic and mass spectrometric conditions.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For example:
-
Rabeprazole: m/z 360.3 → 242.1
-
This compound: m/z 376.2 → 240.1
-
Omeprazole Sulfone: m/z 362.1 -> 198.1
-
Lansoprazole Sulfone: m/z 386.1 -> 268.1
-
Pantoprazole Sulfone: m/z 400.1 -> 236.1
-
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the in vitro study of PPI metabolism and the subsequent analysis of metabolites.
Conclusion
The formation of sulfone metabolites via CYP3A4 is a common metabolic pathway for proton pump inhibitors. Rabeprazole is distinct in that a significant portion of its metabolism occurs through a non-enzymatic pathway, which may lead to a different profile of its sulfone metabolite compared to other PPIs. However, there is a notable lack of direct comparative pharmacokinetic data for this compound versus the sulfone metabolites of other PPIs. The available evidence suggests that these sulfone metabolites are pharmacologically inactive. Further research is required to fully elucidate the comparative performance and clinical relevance of these metabolites. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a Rabeprazole Sulfone Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of rabeprazole (B1678785) sulfone, a known impurity and metabolite of rabeprazole.[1][2] While direct inter-laboratory validation studies with shared samples are not publicly available, this document synthesizes data from various published analytical method validation studies to serve as a valuable resource for researchers and quality control analysts. The objective is to offer a comprehensive overview of assay performance across different methodologies, enabling informed decisions for method selection and implementation.
Comparison of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of rabeprazole and its related substances, including rabeprazole sulfone.[3][4] UPLC methods generally offer advantages in terms of speed, sensitivity, and resolution, resulting in higher throughput and reduced solvent consumption.[4] However, HPLC remains a robust and widely accessible technique suitable for many quality control applications.[4]
The following tables summarize the validation parameters for representative HPLC and UPLC methods for the analysis of rabeprazole and its impurities, compiled from various studies to provide a comparative overview.
Table 1: HPLC Method Performance Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 5-25 µg/mL[5] | 0.1 µg/mL - 0.6 mg/mL[6] | 20-60 µg/mL[7] |
| Correlation Coefficient (r²) | 0.999[5] | 0.9999[6] | >0.999[7] |
| LOD | 3.17 µg/mL[5] | 0.03 µg/mL[6] | 2.96 µg/mL[7] |
| LOQ | 0.0172 µg/mL[5] | 0.1 µg/mL[6] | 10.1 µg/mL[7] |
| Accuracy (% Recovery) | 99.56%[5] | Not Specified | 98-102%[7] |
| Precision (%RSD) | 0.86 (Repeatability)[5] | 0.21%[6] | Not Specified |
Table 2: UPLC Method Performance Parameters
| Parameter | Method 1 |
| Linearity Range | 0.1 ng/mL to 150 ng/mL[8] |
| Correlation Coefficient (r²) | Not Specified |
| LLOQ | 0.1 ng/mL[8] |
| Accuracy | -3.33 to 10.00%[8] |
| Precision (%CV) | < 10% (Intra- and Inter-day)[8] |
| Recovery | ~70%[8] |
Experimental Protocols
Detailed methodologies for the cited experiments are provided below to facilitate reproducibility and comparison.
HPLC Method 1 Protocol
-
Objective: To separate and quantify related substances of rabeprazole in active pharmaceutical ingredients (API).[3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[3]
-
Column: Prontosil Kromabond 100-5-C18, (250 x 4.6) mm, 5µm.[3]
-
Mobile Phase A: 0.01 M KH2PO4, with pH adjusted to 6.6-7.0 using Triethylamine.[3]
-
Mobile Phase B: A mixture of Acetonitrile and Methanol in a 95:5 ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm.[3]
-
Column Temperature: 30°C.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the rabeprazole API sample in a suitable diluent to obtain a target concentration.[3]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors.
-
Inject the sample solution.
-
Identify and quantify the impurities by comparing the chromatogram with that of the standard solution.[3]
-
UPLC-MS/MS Bioanalytical Method Protocol
-
Objective: A highly sensitive ultra-fast LC-MS/MS based bioanalytical method for the measurement of Rabeprazole in human plasma.[8]
-
Instrumentation: LC-MS/MS system.
-
Column: Ascentis® Express C18, 50 mm × 4.6 mm, 2.7 μm.[8]
-
Mobile Phase: Isocratic elution with 40% 10 mM ammonium (B1175870) acetate (B1210297) solution and 60% acetonitrile.[8]
-
Flow Rate: 0.700 mL/min.[8]
-
Detection: Multiple reaction monitoring (MRM) mode using electrospray ionization (ESI).[8]
-
Internal Standard: 13C-D3-Rabeprazole.[8]
-
Sample Preparation: Liquid-liquid extraction (LLE) from human plasma samples.[8]
Visualizations
Experimental Workflow for Rabeprazole Impurity Analysis
References
Comparative Stability Analysis: Rabeprazole and its Sulfone Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of rabeprazole (B1678785) and its primary oxidative metabolite, rabeprazole sulfone. Understanding the degradation pathways and stability profiles of a drug substance and its metabolites is critical for the development of stable pharmaceutical formulations and robust analytical methods. The following sections present quantitative data from forced degradation studies, detailed experimental protocols, and visualizations of metabolic and experimental workflows.
Rabeprazole, a proton pump inhibitor, is known for its instability, particularly in acidic conditions.[1] Its degradation profile under various stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines, has been extensively studied.[2][3] this compound is a major metabolite and a primary degradation product formed under oxidative stress.[4] While comprehensive stability data for rabeprazole is readily available, detailed studies on the forced degradation of its sulfone metabolite are less prevalent in publicly accessible literature. However, its chemical structure as a sulfone suggests a higher stability compared to the sulfoxide (B87167) group in the parent rabeprazole molecule. One source indicates that this compound is stable under recommended storage conditions.[2]
Data Presentation: Forced Degradation Studies
The following table summarizes the results of forced degradation studies conducted on rabeprazole. These studies are essential for identifying potential degradants and establishing the stability-indicating nature of analytical methods.[5]
| Stress Condition | Reagents and Conditions | Observations for Rabeprazole | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 minutes | Significant degradation, unstable.[6] | Rabeprazole thioether and other related substances.[7] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 hours | Significant degradation, very unstable.[6] | This compound and other related substances.[4] |
| Oxidative Degradation | 1% H₂O₂ at room temperature for 30 minutes | Highly susceptible to oxidation, labile.[6] | This compound (major impurity).[4][6] |
| Thermal Degradation | Dry heat at 105°C for 18 hours | Significant degradation observed.[5] | Impurity-7 and other unknown degradants.[5] |
| Photolytic Degradation | Exposure to UV light | Degrades upon exposure to light. | Benzimidazolone, benzimidazole, and other related substances.[8] |
| Humidity | 25°C / 90% RH for 7 days | Quite stable, no major degradation.[6] | Not specified. |
Metabolic Pathway of Rabeprazole
Rabeprazole is metabolized in the liver to form two primary metabolites: rabeprazole thioether and this compound. The formation of this compound is mediated by the cytochrome P450 enzyme CYP3A.[1]
Metabolic conversion of rabeprazole to its sulfone and thioether metabolites.
Experimental Protocols
Detailed methodologies for the forced degradation studies are crucial for reproducibility and comparison.
Forced Degradation Study Protocol
This protocol outlines a typical procedure for subjecting rabeprazole to various stress conditions.
-
Sample Preparation : Prepare a stock solution of rabeprazole sodium in a suitable diluent.
-
Acid Degradation :
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add 0.1 M hydrochloric acid and mix.
-
Keep the flask in a water bath at 60°C for 45 minutes.[7]
-
Cool to room temperature and neutralize with 0.1 M sodium hydroxide (B78521).[7]
-
Dilute to the final volume with the diluent.
-
-
Base Degradation :
-
Oxidative Degradation :
-
Thermal Degradation :
-
Place the solid rabeprazole sodium powder in a hot air oven at 105°C for 18 hours.[5]
-
After cooling, dissolve the sample in a suitable diluent to the desired concentration.
-
-
Analysis : Analyze all samples using a stability-indicating HPLC method.
HPLC Method for Stability Analysis
A validated high-performance liquid chromatography (HPLC) method is essential for separating and quantifying rabeprazole from its degradation products.
-
Column : Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase A : 0.025 M KH₂PO₄ buffer with 0.1% triethylamine (B128534) (pH 6.4) and acetonitrile (B52724) (90:10 v/v).[6]
-
Mobile Phase B : Acetonitrile and water (90:10 v/v).[6]
-
Gradient Elution : A gradient program is utilized to achieve optimal separation.
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV at 280 nm.[4]
-
Injection Volume : 20 µL.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting forced degradation studies.
Workflow for forced degradation studies of rabeprazole.
Comparative Stability Conclusion
Based on the available data, rabeprazole is a labile compound, particularly susceptible to degradation in acidic and oxidative environments. The sulfoxide moiety in rabeprazole is the primary site of oxidation, leading to the formation of the more stable sulfone metabolite. While direct comparative forced degradation data for this compound is limited, the chemical nature of the sulfone group suggests it is significantly more resistant to further oxidation and other forms of degradation compared to the sulfoxide group of rabeprazole. Therefore, under conditions that promote the degradation of rabeprazole to its sulfone, the resulting metabolite is expected to exhibit greater stability. This understanding is crucial for the development of stable dosage forms and for the analytical chemists working on the separation and quantification of rabeprazole and its related substances.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural elucidation of rabeprazole sodium photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rabeprazole Sulfone Formation: In Vitro vs. In Vivo Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the formation rates of rabeprazole (B1678785) sulfone, a key metabolite of the proton pump inhibitor rabeprazole, in both in vitro and in vivo settings. Understanding the metabolic fate of rabeprazole, including the kinetics of its metabolite formation, is crucial for predicting its efficacy, potential drug-drug interactions, and overall pharmacokinetic profile. This document synthesizes available experimental data to offer a clear comparison, supported by detailed methodologies and visual representations of the underlying processes.
Executive Summary
Rabeprazole undergoes extensive metabolism through both non-enzymatic and enzymatic pathways. The formation of rabeprazole sulfone is a minor metabolic route mediated by the cytochrome P450 enzyme CYP3A4.[1][2] In vitro studies using human liver microsomes provide kinetic data for the overall enzymatic metabolism of rabeprazole. In vivo data from human studies indicate that this compound is formed, but at low levels and only detected in early plasma samples, suggesting a low formation rate in a physiological setting.[3] A direct quantitative comparison of the formation rates is challenging due to the limited availability of specific kinetic data for sulfone formation in vitro and its low plasma concentrations in vivo. However, a qualitative and semi-quantitative comparison highlights a significant discrepancy between the potential for in vitro metabolism and the observed in vivo outcome.
Data Presentation: In Vitro vs. In Vivo Formation of this compound
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Human Plasma) | Reference |
| Metabolite | This compound (and other metabolites) | This compound | [1][3] |
| Primary Enzyme | CYP3A4 | CYP3A4 | [1][2] |
| Maximal Velocity (Vmax) | 5.07 µg/mL/h (for total enzymatic metabolism) | Not Quantified | [4] |
| Michaelis Constant (Km) | 10.39 µg/mL (for total enzymatic metabolism) | Not Applicable | [4] |
| Observed Levels | Not Applicable | Low levels detected only in early plasma samples | [3] |
Metabolic Pathway of Rabeprazole
Rabeprazole is primarily metabolized via two main routes: a major non-enzymatic reduction to rabeprazole thioether and a minor enzymatic pathway involving cytochrome P450 isoenzymes. Within the enzymatic pathway, CYP3A4 is responsible for the oxidation of rabeprazole to this compound, while CYP2C19 mediates its demethylation.[1][5]
Caption: Metabolic pathways of rabeprazole.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of rabeprazole metabolism in a controlled, in vitro environment.
Objective: To measure the rate of rabeprazole metabolism and the formation of its metabolites by human liver microsomes (HLMs).
Materials:
-
Rabeprazole
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: A series of incubation mixtures are prepared containing rabeprazole at various concentrations, HLMs (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining rabeprazole and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The concentrations of rabeprazole and its metabolites (including this compound) in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolite formation is calculated from the concentration-time data. Kinetic parameters such as Vmax and Km are determined by fitting the data to the Michaelis-Menten equation.
In Vivo Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical clinical study to evaluate the pharmacokinetics of rabeprazole and its metabolites in humans.
Objective: To determine the plasma concentration-time profiles of rabeprazole and this compound following oral administration.
Study Design:
-
A single-center, open-label, single-dose study.
-
A cohort of healthy adult volunteers.
-
Subjects fast overnight before drug administration.
Procedure:
-
Subject Screening and Enrollment: Healthy volunteers are screened for inclusion and exclusion criteria and provide informed consent.
-
Drug Administration: Each subject receives a single oral dose of rabeprazole (e.g., 20 mg).
-
Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: The concentrations of rabeprazole and this compound in the plasma samples are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The initial rate of appearance of this compound in plasma can be estimated from the initial slope of its concentration-time curve.
Caption: Workflow for comparing in vitro and in vivo formation rates.
Discussion and Conclusion
The available data indicate that while rabeprazole can be metabolized to this compound via CYP3A4 in vitro, this is a minor pathway in vivo. The in vitro studies provide a maximal velocity for the overall enzymatic metabolism of rabeprazole, but the contribution of the sulfone formation to this rate is not specified.[4] In contrast, in vivo studies consistently show that this compound is present at low and transient concentrations in the plasma of individuals who have taken rabeprazole.[3]
The discrepancy between the in vitro potential and the in vivo reality can be attributed to several factors. The non-enzymatic reduction to rabeprazole thioether is a major clearance pathway for rabeprazole, which likely outcompetes the enzymatic oxidation to the sulfone in vivo.[1] Furthermore, the bioavailability and distribution of rabeprazole to the liver, where the majority of CYP3A4 is located, will also influence the in vivo formation rate.
References
- 1. Rabeprazole Delayed Release Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mass balance study of [14C] rabeprazole following oral administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro metabolic stability of moisture-sensitive rabeprazole in human liver microsomes and its modulation by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Differences in Pharmacometrics of Rabeprazole between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rabeprazole Sulfone in a Laboratory Setting
The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory adherence. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of Rabeprazole Sulfone.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Although not always classified as a hazardous chemical by OSHA, it is a pharmaceutical compound of unknown potency and is categorized as harmful if swallowed.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.[1][3][4]
-
Eye Protection: Use chemical safety goggles or glasses.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, use appropriate respiratory protection.
In Case of a Spill: In the event of a spill, evacuate unnecessary personnel from the area. Wear appropriate PPE, avoid generating dust, and use a non-combustible absorbent material to collect the spill. The collected material should be placed in a suitable, sealed, and clearly labeled container for disposal. Prevent the substance from entering drains or water courses.
Key Safety and Disposal Information Summary
The following table summarizes critical information derived from Safety Data Sheets (SDS) for this compound and related compounds.
| Parameter | Information | Citations |
| Hazard Classification | Acute Oral Toxicity (Harmful if swallowed). | |
| Not always classified as a "Hazardous Chemical" under OSHA Hazard Communication Standard. | ||
| Pharmaceutical related compound of unknown potency. | ||
| Personal Protective Equipment (PPE) | Protective gloves, safety goggles, lab coat. | |
| Primary Disposal Recommendation | Offer to a licensed hazardous material disposal company. | |
| Incineration in a permitted facility. | ||
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | |
| Spill Cleanup | Sweep up or vacuum, avoiding dust generation, and place in a labeled container for disposal. | |
| Contaminated Packaging | Dispose of in the same manner as the unused product. |
Standard Operating Procedure for Disposal
Adherence to a standardized disposal workflow is essential for managing this compound waste in a research environment. The primary regulations governing pharmaceutical waste are the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).
Step 1: Initial Assessment and Consultation
-
Consult Institutional Policy: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on federal, state, and local regulations.
-
Waste Characterization: EHS will help determine if the waste should be managed as hazardous or non-hazardous pharmaceutical waste. While this compound may not be explicitly listed as an RCRA hazardous waste, many institutions adopt a conservative approach and manage all pharmaceutical waste as hazardous.
Step 2: Waste Segregation and Collection
-
Designated Container: Use a dedicated, clearly labeled, and sealable container for this compound waste and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your EHS department.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by EHS.
-
Storage: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) until it is ready for pickup.
Step 3: Professional Disposal
-
Arrange for Pickup: Contact your EHS department to schedule a pickup for the chemical waste.
-
Provide Documentation: Supply the EHS department or the licensed waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Incineration: The required method for destroying pharmaceutical waste is typically incineration by a licensed and permitted waste management vendor. This ensures the complete destruction of the active pharmaceutical ingredient.
Step 4: Record Keeping
-
Maintain Records: Keep detailed records of the waste generated, including the quantity and the date of disposal, in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
What to Avoid
-
Do Not Use Sink or Drain Disposal: Never dispose of this compound down the sink or drain. Pharmaceutical compounds can persist through wastewater treatment processes and contaminate water supplies. The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals from healthcare facilities.
-
Do Not Dispose in Regular Trash: this compound should not be disposed of in the regular trash, as this can lead to environmental contamination.
-
Avoid Mixing with Incompatible Wastes: Do not mix with other waste streams without confirming compatibility to prevent potentially hazardous reactions.
References
Personal protective equipment for handling Rabeprazole Sulfone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Rabeprazole Sulfone, including personal protective equipment (PPE), procedural guidance for safe use, and disposal plans.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Adherence to stringent safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Summary of Hazards:
| Hazard Class | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to prevent direct contact with this compound. The following table summarizes the recommended PPE.
Recommended Personal Protective Equipment:
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Glasses | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin | Protective Gloves | Chemical-resistant, impermeable gloves. Inspect prior to use. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing. A lab coat should be worn. | |
| Respiratory | Respirator | Use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator if ventilation is inadequate or dust is generated. This should be a backup to engineering controls. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps.
Hierarchy of Controls
To effectively manage and minimize exposure to this compound, a hierarchical approach to safety controls should be implemented. This methodology prioritizes the most effective control measures.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE as specified in the table above.
-
Weighing and Aliquoting: Conduct all manipulations that may generate dust, such as weighing, within a ventilated enclosure (e.g., fume hood).
-
Spill Management: In case of a spill, avoid generating dust. Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal. Ensure adequate ventilation.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.
-
Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.
-
Keep away from incompatible materials such as oxidizing agents.
Disposal Plan:
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed professional waste disposal service.
-
Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or flush it down the drain. This is to prevent environmental contamination as wastewater treatment facilities may not effectively remove such compounds.
Emergency Procedures
In the event of an exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
For firefighting, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
